J1-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H32N2O |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
2-[5-(2-methylphenyl)-1-octylindol-3-yl]acetamide |
InChI |
InChI=1S/C25H32N2O/c1-3-4-5-6-7-10-15-27-18-21(17-25(26)28)23-16-20(13-14-24(23)27)22-12-9-8-11-19(22)2/h8-9,11-14,16,18H,3-7,10,15,17H2,1-2H3,(H2,26,28) |
InChIキー |
NZQMPLDBGMZRGC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC=C3C)CC(=O)N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of JMJD3 and UTX Inhibition by GSK-J1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Jumonji domain-containing 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX) histone demethylases, their inhibition by the small molecule GSK-J1, and the experimental methodologies used to study these interactions. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in epigenetics, drug discovery, and related fields.
Core Concepts: JMJD3 and UTX in Epigenetic Regulation
JMJD3 (also known as KDM6B) and UTX (also known as KDM6A) are histone demethylases that specifically target the di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3)[1][2][3][4]. This histone mark is a key component of the Polycomb repressive complex 2 (PRC2) mediated gene silencing machinery[5]. By removing these repressive marks, JMJD3 and UTX play a crucial role in the activation of gene expression. Their functions are pivotal in a multitude of biological processes, including embryonic development, cellular differentiation, immune responses, and tumorigenesis. While both enzymes act on H3K27me3, they exhibit distinct expression patterns and can have non-overlapping, and sometimes opposing, roles in cellular processes.
Key Functions:
-
Gene Activation: By demethylating H3K27me3, a repressive mark, they facilitate the transcription of target genes.
-
Development and Differentiation: They are essential for proper embryonic development and the differentiation of various cell lineages, including T-cells and neural cells.
-
Inflammation: JMJD3 is strongly induced by inflammatory stimuli and plays a role in modulating the inflammatory response.
-
Cancer: The dysregulation of JMJD3 and UTX has been implicated in various cancers. While UTX often acts as a tumor suppressor, JMJD3 can have oncogenic roles.
-
Demethylase-Independent Functions: Both JMJD3 and UTX have been shown to possess functions independent of their catalytic activity, including roles in chromatin remodeling through interactions with other protein complexes like the SWI/SNF complex.
GSK-J1: A Selective Inhibitor of JMJD3 and UTX
GSK-J1 is a potent and selective small molecule inhibitor of the H3K27 demethylase activity of JMJD3 and UTX. It functions as a competitive inhibitor by chelating the Fe(II) in the active site and mimicking the 2-oxoglutarate (2-OG) co-factor. Due to its polar nature, the cell-permeable ethyl ester prodrug, GSK-J4, is often used in cellular assays, which is then hydrolyzed to the active GSK-J1 form within the cell.
Mechanism of Action
The inhibitory action of GSK-J1 leads to an increase in the global levels of H3K27me3, thereby repressing the expression of JMJD3 and UTX target genes. This mechanism has been shown to modulate inflammatory responses and induce cell cycle arrest and apoptosis in certain cancer cells.
Quantitative Data on GSK-J1 Inhibition
The following tables summarize the inhibitory activity of GSK-J1 and its prodrug GSK-J4 against various histone demethylases.
| Compound | Target | IC50 | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free |
| GSK-J1 | UTX (KDM6A) | 53 nM | Not Specified |
| GSK-J1 | JARID1B (KDM5B) | 0.95 µM | Not Specified |
| GSK-J1 | JARID1C (KDM5C) | 1.76 µM | Not Specified |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cellular |
| GSK-J4 | UTX (KDM6A) | 6.6 µM | Cellular |
| GSK-J4 | LPS-induced TNF-α production | 9 µM | Human primary macrophages |
Data compiled from multiple sources.
Signaling Pathways and Logical Relationships
The interplay between JMJD3, UTX, and their downstream targets is complex and context-dependent. The following diagrams illustrate key signaling pathways and the mechanism of GSK-J1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of JMJD3, UTX, and the effects of GSK-J1.
Histone Demethylase Activity Assay (In Vitro)
This assay measures the enzymatic activity of purified JMJD3 or UTX.
Materials:
-
Purified recombinant JMJD3 or UTX protein.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
-
GSK-J1 inhibitor at various concentrations.
-
10 mM EDTA solution.
-
MALDI-TOF mass spectrometer.
Procedure:
-
Incubate purified JMJD3 (e.g., 1 µM) or UTX (e.g., 3 µM) with the H3K27me3 peptide substrate (e.g., 10 µM) in the assay buffer.
-
Add GSK-J1 at a range of concentrations to the reaction mixture.
-
Incubate the reaction at 25°C for a defined period (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding 10 mM EDTA.
-
Desalt the samples using a ZipTip.
-
Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the demethylated peptide product.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic loci where JMJD3 or UTX are bound, and to assess the levels of H3K27me3 at specific gene promoters.
Materials:
-
Cells of interest treated with GSK-J4 or a vehicle control.
-
Formaldehyde (1% final concentration) for cross-linking.
-
Lysis buffer.
-
Sonication or enzymatic digestion reagents for chromatin shearing.
-
Antibodies specific for JMJD3, UTX, or H3K27me3.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR analysis of target gene promoters.
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with a specific antibody (e.g., anti-JMJD3, anti-UTX, or anti-H3K27me3).
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C overnight and treat with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting promoter regions of interest.
References
- 1. The Roles of Histone Demethylase UTX and JMJD3 (KDM6B) in Cancers: Current Progress and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 3. pnas.org [pnas.org]
- 4. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UTX and JMJD3 are histone H3K27 demethylases involved in HOX gene regulation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of GSK-J1 on H3K27me3 Levels in Cells: A Technical Guide
Abstract
Histone methylation is a critical epigenetic modification that governs gene expression and cellular identity. The trimethylation of histone H3 at lysine 27 (H3K27me3) is a canonical repressive mark, established by the Polycomb Repressive Complex 2 (PRC2) and removed by demethylases of the Jumonji C (JmjC) domain-containing family. GSK-J1 is a potent and selective small molecule inhibitor of the H3K27me3/me2-demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2][3] By blocking the catalytic activity of these enzymes, GSK-J1 leads to a significant increase in global and locus-specific H3K27me3 levels within cells. This guide provides an in-depth technical overview of GSK-J1's mechanism of action, its quantitative effects on H3K27me3, detailed experimental protocols for its use, and its downstream cellular consequences.
Mechanism of Action
GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor required by the JmjC family of oxygenases, including JMJD3 and UTX.[4][5] The inhibitor's propanoic acid group mimics the binding of α-ketoglutarate in the enzyme's active site, while its pyridyl-pyrimidine biaryl moiety makes a bidentate interaction with the catalytic iron (Fe2+) center. This binding prevents the demethylase from removing the methyl groups from H3K27, resulting in the accumulation of the repressive H3K27me3 mark on chromatin. Consequently, genes that are dynamically regulated by JMJD3/UTX activity become transcriptionally repressed.
Figure 1. Mechanism of GSK-J1 Action.
Quantitative Data on GSK-J1 Potency and Selectivity
GSK-J1 exhibits high potency for the KDM6 subfamily. Its cell-permeable prodrug, GSK-J4, is often used in cell-based assays. GSK-J4 is an ethyl ester that is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1.
| Enzyme | Target Demethylation | GSK-J1 IC₅₀ (nM) | Notes |
| JMJD3 (KDM6B) | H3K27me3/me2 | 60 | High potency. |
| UTX (KDM6A) | H3K27me3/me2 | ~60 | High potency, similar to JMJD3. |
| JARID1B (KDM5B) | H3K4me3/me2 | 950 | ~16-fold less potent than against JMJD3. |
| JARID1C (KDM5C) | H3K4me3/me2 | 1760 | ~29-fold less potent than against JMJD3. |
| JMJD2C (KDM4C) | H3K9me3/me2 | >50,000 | Low to no activity. |
| JMJD2E (KDM4E) | H3K9me3/me2 | >50,000 | Low to no activity. |
Table 1: In Vitro Inhibitory Potency of GSK-J1 against various Histone Demethylases. Data compiled from multiple sources.
In cellular assays, the prodrug GSK-J4 effectively inhibits the production of inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-stimulated human primary macrophages with an IC₅₀ of approximately 9 μM. This cellular effect is directly linked to the inhibition of JMJD3/UTX and the resulting increase in H3K27me3 levels.
Experimental Protocols
In Vitro Histone Demethylase Assay (AlphaLISA)
This protocol outlines a method to determine the direct inhibitory effect of GSK-J1 on purified demethylase activity.
Materials:
-
Purified recombinant human JMJD3/KDM6B enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Cofactors: 2-oxoglutarate, Ascorbate, (NH₄)₂Fe(SO₄)₂.
-
GSK-J1 compound dilutions.
-
AlphaLISA Buffers.
-
Streptavidin Donor beads and anti-H3K27me2/me1 Acceptor beads.
-
384-well proxiplate.
Procedure:
-
Prepare an assay buffer containing HEPES (pH 7.5), KCl, and cofactors.
-
Add a final concentration of 1-5 nM of purified JMJD3 enzyme to the wells of a 384-well plate.
-
Add serial dilutions of GSK-J1 (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K27me3 peptide substrate (final concentration ~10 μM).
-
Incubate for a defined period (e.g., 3-20 minutes) at 25°C.
-
Stop the reaction by adding EDTA.
-
Add a mixture of Streptavidin Donor beads and anti-H3K27me2 Acceptor beads to detect the demethylated product.
-
Incubate for 1 hour in the dark and read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values from the resulting dose-response curve.
Cellular H3K27me3 Quantification by Western Blot
This protocol measures changes in global H3K27me3 levels in treated cells.
Materials:
-
Cell line of interest (e.g., HEK-293, mouse mammary epithelial cells (MECs)).
-
GSK-J4 (cell-permeable prodrug).
-
Histone extraction buffer.
-
SDS-PAGE gels and transfer apparatus.
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of GSK-J4 (e.g., 0.1 μM to 10 μM) or DMSO for a specified time (e.g., 24-72 hours).
-
Harvest cells and perform acid extraction of histones.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and Total H3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify band intensity and normalize the H3K27me3 signal to the Total H3 signal to determine the relative change.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol measures the enrichment of H3K27me3 at specific gene promoters.
References
The Differential Cell Permeability of GSK-J1 and GSK-J4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX, key regulators of inflammatory gene expression. However, its therapeutic potential is limited by poor cell permeability. To overcome this, a prodrug strategy was employed, resulting in the development of GSK-J4, the ethyl ester of GSK-J1. This technical guide provides an in-depth analysis of the cell permeability differences between GSK-J1 and GSK-J4, presenting available quantitative data, detailed experimental methodologies for assessing permeability, and a visualization of the relevant signaling pathway. The information herein is critical for researchers working with these compounds to understand their distinct applications and to design experiments that yield accurate and reproducible results.
Introduction: The Challenge of Cell Permeability in Drug Development
The ability of a drug to permeate the cell membrane is a fundamental determinant of its efficacy. Poor cell permeability can render a highly potent compound ineffective in a cellular or in vivo context. GSK-J1, a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX, exemplifies this challenge. While GSK-J1 exhibits high potency in biochemical assays, its clinical utility is hampered by its inability to efficiently cross the cell membrane. This limitation led to the rational design of GSK-J4, a cell-permeable prodrug, which has become an invaluable tool for studying the biological roles of JMJD3 and UTX in various pathological conditions, including inflammation and cancer.
Physicochemical and Permeability Profile of GSK-J1 and GSK-J4
The primary structural difference between GSK-J1 and GSK-J4 lies in the modification of a carboxylate group, which has profound implications for their physicochemical properties and, consequently, their cell permeability.
GSK-J1 possesses a highly polar carboxylate group, which is crucial for its binding to the active site of JMJD3 and UTX but also renders the molecule largely cell-impermeable.[1][2] This characteristic makes GSK-J1 an excellent negative control in cell-based assays to distinguish between intracellular and extracellular effects.
GSK-J4 , on the other hand, is the ethyl ester prodrug of GSK-J1.[1][3] The esterification of the carboxylate group masks its polarity, significantly increasing the lipophilicity of the molecule and enabling it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ethyl ester, releasing the active inhibitor, GSK-J1.[1]
Quantitative Analysis of Intracellular Concentrations
Table 1: Intracellular Concentrations of GSK-J1 and GSK-J4 in Human Primary Macrophages
| Compound Administered (30 µM) | Intracellular Concentration of GSK-J1 (µM) | Intracellular Concentration of GSK-J4 (µM) |
| GSK-J1 | 0.3 ± 0.1 | Not Detected |
| GSK-J4 | 10.1 ± 2.5 | 1.2 ± 0.4 |
Data represents mean ± s.d. from n=3 donors after 1 hour of administration.
These data clearly demonstrate that administration of GSK-J4 leads to a significantly higher intracellular concentration of the active compound GSK-J1 compared to the administration of GSK-J1 itself, confirming the enhanced cell permeability of the prodrug form.
Experimental Protocols for Assessing Cell Permeability
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Below is a detailed, representative protocol for performing a Caco-2 permeability assay, which can be adapted to evaluate compounds like GSK-J1 and GSK-J4.
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a test compound across a monolayer of differentiated Caco-2 cells, providing an estimate of its intestinal permeability.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compounds (GSK-J1, GSK-J4) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of the test compound
Procedure:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, the permeability of a low permeability marker like Lucifer yellow can be measured. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction.
-
Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A to B transport.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the donor and receiver compartments using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s)
-
A is the surface area of the cell monolayer (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests the involvement of active efflux.
-
Signaling Pathway and Mechanism of Action
GSK-J1/J4 exerts its biological effects by inhibiting the enzymatic activity of JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for demethylating histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. Inhibition of JMJD3/UTX leads to an accumulation of H3K27me3 at the promoter regions of target genes, resulting in the transcriptional repression of pro-inflammatory cytokines and other genes involved in cell differentiation and proliferation.
Experimental Workflow for Assessing Intracellular Activity
The following diagram illustrates a typical workflow to confirm the intracellular activity of GSK-J4 and its conversion to GSK-J1.
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of GSK-J1 on Histone Demethylases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of GSK-J1, a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. The focus is on its inhibitory effects, selectivity profile, and the experimental methodologies used for its characterization.
Core Concept: GSK-J1 as a Histone Demethylase Inhibitor
GSK-J1 is a small molecule inhibitor that primarily targets the KDM6 subfamily of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a key epigenetic mark associated with gene repression. By inhibiting these demethylases, GSK-J1 leads to an increase in the levels of H3K27 trimethylation (H3K27me3), subsequently influencing gene expression.
Quantitative Inhibitory Activity of GSK-J1
The inhibitory potency of GSK-J1 has been determined against a range of histone demethylases using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |
| JMJD3 | KDM6B | 28 | Not Specified | |
| 60 | Cell-free assay | |||
| 60 | AlphaScreen | |||
| UTX | KDM6A | 53 | Not Specified | |
| KDM5B | JARID1B | 170 | Not Specified | |
| 950 | Not Specified | |||
| KDM5C | JARID1C | 550 | Not Specified | |
| 1760 | Not Specified | |||
| KDM5A | JARID1A | 6800 | Not Specified |
GSK-J1 exhibits high selectivity for the KDM6 subfamily. It shows significantly lower or no activity against a panel of other histone demethylases, with IC50 values greater than 20 µM. Furthermore, it displayed no significant inhibitory activity against 100 protein kinases at a concentration of 30 µM.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the key experimental protocols used to characterize the in vitro activity of GSK-J1.
Biochemical Demethylase Activity Assay (MALDI-TOF)
This assay measures the enzymatic activity of JMJD3 and UTX by monitoring the demethylation of a synthetic histone H3 peptide.
Principle: The assay quantifies the mass change of a biotinylated H3K27me3 peptide substrate upon demethylation by the enzyme. The reaction products are analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Protocol:
-
Reaction Mixture Preparation: In a final volume, combine purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (10 µM) in an assay buffer (50 mM HEPES pH 7.5, 150 mM KCl).
-
Cofactor Addition: Add the necessary cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.
-
Inhibitor Incubation: Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixtures.
-
Enzymatic Reaction: Incubate the reactions for 3 minutes at 25°C for JMJD3 and 20 minutes at 25°C for UTX.
-
Reaction Quenching: Stop the reaction by adding 10 mM EDTA.
-
Sample Preparation for MALDI-TOF: Desalt the reaction products using a zip tip.
-
MALDI-TOF Analysis: Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix and analyze using a MALDI-TOF mass spectrometer.
References
Methodological & Application
Application Notes and Protocols for GSK-J1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A), which are histone demethylases specific for di- and trimethylated lysine 27 on histone H3 (H3K27me2/3).[1][2] By inhibiting these enzymes, GSK-J1 leads to an increase in global H3K27me3 levels, a histone mark associated with transcriptional repression.[3] This modulation of the epigenetic landscape makes GSK-J1 a valuable tool for studying the role of H3K27 methylation in various biological processes, including inflammation, cancer, and development.[1]
It is important to note that GSK-J1 itself has poor cell permeability due to its polar carboxylate group. For cell-based experiments, the cell-permeable ethyl ester prodrug, GSK-J4 , is widely used. Once inside the cell, GSK-J4 is hydrolyzed to the active form, GSK-J1. Therefore, the following application notes and protocols will primarily refer to the use of GSK-J4 in cell culture. A less active regio-isomer, GSK-J2, and its cell-permeable ester, GSK-J5, can be used as negative controls in experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J1 and its Analogs
| Compound | Target Enzyme | IC50 (in vitro assay) | Assay Type | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free assay | |
| GSK-J1 | UTX (KDM6A) | ~53-56 µM (mass spectrometry) | Cell-free assay | |
| GSK-J1 | JARID1B (KDM5B) | 0.95 µM | Cell-free assay | |
| GSK-J1 | JARID1C (KDM5C) | 1.76 µM | Cell-free assay | |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA assay | |
| GSK-J4 | UTX (KDM6A) | 6.6 µM | AlphaLISA assay | |
| GSK-J4 | TNF-α production | 9 µM | LPS-stimulated human macrophages | |
| GSK-J2 | JMJD3 (KDM6B) | >100 µM | Cell-free assay |
Table 2: Effective Concentrations of GSK-J4 in Various Cell Lines and Assays
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| KG-1a (AML) | Cell Viability (CCK-8) | 2 - 10 µM | 24 - 96 h | Dose-dependent decrease in viability | |
| KG-1a (AML) | Apoptosis (Flow Cytometry) | 6 - 10 µM | 48 h | Increased apoptosis | |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 1 - 100 µM | 24 - 48 h | IC50 ~20 µM (48h) | |
| LNCaP (Prostate Cancer) | Cell Viability (MTT) | 1 - 100 µM | 24 - 48 h | IC50 ~20 µM (48h) | |
| Raw264.7 (Macrophages) | Cytokine Expression (qPCR) | 4 µM | 1 h pre-treatment | Decreased LPS-induced cytokine expression | |
| Dendritic Cells | Cytokine Secretion | 25 nM | 16 h | Inhibited LPS-induced pro-inflammatory cytokines | |
| AC16 (Cardiomyocytes) | Cell Viability (CCK-8) | 5 µM | 2 h pre-treatment | Protective effect against palmitic acid-induced injury | |
| Y79 (Retinoblastoma) | Cell Viability | 0.68 µM (IC50) | 48 h | Inhibition of proliferation | |
| WERI-Rb1 (Retinoblastoma) | Cell Viability | 2.15 µM (IC50) | 48 h | Inhibition of proliferation | |
| CUTLL1 (T-ALL) | Growth Inhibition, Apoptosis, Cell Cycle Arrest | 2 µM | - | Affects cell growth, induces apoptosis and cell cycle arrest |
Signaling Pathway
The primary mechanism of action of GSK-J1 (via GSK-J4 in cells) is the inhibition of the H3K27 demethylases JMJD3 and UTX. This leads to an accumulation of the repressive H3K27me3 mark on histone H3. This increased methylation at gene promoters, particularly of inflammatory and developmental genes, results in chromatin condensation and transcriptional repression.
References
Application Notes and Protocols for GSK-J1 Treatment of Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] In primary macrophages, these enzymes play a crucial role in regulating the expression of inflammatory genes. Inhibition of JMJD3 and UTX by GSK-J1 leads to an increase in the repressive H3K27me3 mark at the promoters of these genes, ultimately modulating the inflammatory response.[1][3][4] Due to its low cell permeability, the ethyl ester prodrug, GSK-J4, which is efficiently hydrolyzed by intracellular esterases to the active GSK-J1, is often used for cellular assays. These application notes provide detailed protocols for the treatment of primary macrophages with GSK-J1/GSK-J4 to study its effects on inflammatory signaling and gene expression.
Mechanism of Action
GSK-J1 acts as a competitive inhibitor of the cofactor α-ketoglutarate, binding to the active site of JMJD3 and UTX. This inhibition prevents the demethylation of histone H3 at lysine 27 (H3K27), leading to an accumulation of the repressive H3K27me3 mark. In the context of macrophage-mediated inflammation, stimuli like lipopolysaccharide (LPS) induce the expression of JMJD3. JMJD3 is then recruited to the promoters of pro-inflammatory genes, where it removes the H3K27me3 mark, facilitating gene transcription. By inhibiting JMJD3, GSK-J1 maintains a repressive chromatin state at these promoters, thereby reducing the production of pro-inflammatory cytokines such as TNF-α.
Signaling Pathway
The signaling pathway affected by GSK-J1 in primary macrophages, particularly in response to inflammatory stimuli like LPS, involves epigenetic regulation of gene transcription downstream of pathways like NF-κB.
Caption: GSK-J1/J4 inhibits JMJD3/UTX, preventing H3K27me3 demethylation at pro-inflammatory gene promoters.
Quantitative Data Summary
The following tables summarize the quantitative data on the activity and effects of GSK-J1 and its prodrug GSK-J4.
| Inhibitor | Target | IC50 | Assay Type |
| GSK-J1 | JMJD3 (human) | 60 nM | Cell-free |
| GSK-J1 | UTX (human) | 60 nM | Cell-free |
| GSK-J4 | TNF-α blockade | 9 µM | Human Primary Macrophages |
Table 1: Inhibitory Concentrations of GSK-J1 and GSK-J4.
| Treatment | Cell Type | Effect | Fold Change/Percentage |
| 30 µM GSK-J4 (LPS-stimulated) | Human Primary Macrophages | Reduction in the expression of 16 out of 34 LPS-driven cytokines | Significant reduction |
| 25 µM GSK-J4 (JMJD3-transfected) | HeLa Cells | Preservation of nuclear H3K27me3 staining | N/A |
| 1 mg/kg GSK-J1 (LPS-induced mastitis) | Mouse Model | Alleviation of inflammation severity | Significant |
Table 2: Cellular Effects of GSK-J1/J4 Treatment.
Experimental Protocols
Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol outlines the generation of macrophages from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
-
Accutase
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in tissue culture flasks or dishes and incubate at 37°C in a 5% CO2 incubator for 2-3 hours to allow monocytes to adhere.
-
Remove non-adherent cells by washing with PBS.
-
Add fresh RPMI-1640 medium containing 50 ng/mL of human M-CSF to differentiate monocytes into macrophages.
-
Culture the cells for 7 days, changing the medium every 2-3 days.
-
To harvest the differentiated macrophages, wash the cells with PBS and detach them using Accutase.
GSK-J4 Treatment of Primary Macrophages
This protocol describes the treatment of primary macrophages with the GSK-J1 prodrug, GSK-J4, to assess its impact on inflammatory responses.
Materials:
-
Primary human or murine macrophages
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
GSK-J4 (and GSK-J5 as a negative control)
-
DMSO (for dissolving GSK-J4/J5)
-
Lipopolysaccharide (LPS)
-
PBS
Procedure:
-
Cell Plating: Seed the primary macrophages in appropriate tissue culture plates (e.g., 6-well, 24-well, or 96-well plates) at a suitable density and allow them to adhere overnight.
-
Preparation of GSK-J4/J5 Stock Solution: Dissolve GSK-J4 and the inactive control GSK-J5 in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C.
-
Treatment:
-
Dilute the GSK-J4/J5 stock solution in culture medium to the desired final concentration (e.g., 1-30 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing GSK-J4, GSK-J5, or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors for a specific duration (e.g., 1 hour) before adding the inflammatory stimulus.
-
-
Stimulation:
-
After the pre-incubation period, add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours) depending on the downstream analysis.
-
-
Downstream Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α) by ELISA or multiplex bead array.
-
Gene Expression Analysis: Lyse the cells to extract RNA for qRT-PCR analysis of target gene expression.
-
Western Blotting: Prepare cell lysates to analyze protein expression and signaling pathway activation (e.g., IκBα degradation).
-
Chromatin Immunoprecipitation (ChIP): Fix the cells to perform ChIP-qPCR to analyze H3K27me3 levels at specific gene promoters.
-
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of GSK-J4 on primary macrophages.
Caption: A typical workflow for investigating the effects of GSK-J4 on LPS-stimulated primary macrophages.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of GSK-J1 for Inhibiting TNF-alpha Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of GSK-J1 for the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2]. Its cell-permeable ethyl ester prodrug, GSK-J4, is often used in cell-based assays[3][4]. By inhibiting these demethylases, GSK-J1 and GSK-J4 lead to an increase in the repressive histone mark H3K27me3 at the promoters of inflammatory genes, thereby suppressing their transcription, including that of TNFA[5]. This document outlines the mechanism of action, provides quantitative data on effective concentrations, and details experimental protocols for researchers investigating the anti-inflammatory properties of GSK-J1.
Mechanism of Action
GSK-J1 acts as a competitive inhibitor of the cofactor α-ketoglutarate, which is essential for the catalytic activity of JMJD3 and UTX demethylases. The inhibition of these enzymes prevents the removal of methyl groups from lysine 27 on histone H3 (H3K27me3). Elevated levels of H3K27me3, a repressive epigenetic mark, at the TNFA gene promoter lead to a condensed chromatin state, which hinders the binding of transcriptional machinery and ultimately reduces TNF-α production. Studies have shown that this epigenetic regulation by GSK-J1 can modulate the pro-inflammatory response in various cell types, including human primary macrophages and mouse mammary epithelial cells. The TLR4-NF-κB signaling pathway, a key upstream activator of TNF-α transcription, is also implicated in the effects of GSK-J1.
Quantitative Data on GSK-J1 and GSK-J4 Concentrations
The optimal concentration of GSK-J1 or its prodrug GSK-J4 for inhibiting TNF-α production is cell-type dependent. Below is a summary of effective concentrations from published studies. It is recommended to perform a dose-response experiment for each new cell line or experimental system.
| Compound | Cell Type | Stimulus | Effective Concentration Range | IC50 | Notes |
| GSK-J4 | Human Primary Macrophages | LPS | 1 - 30 µM | 9 µM | Dose-dependent inhibition of TNF-α protein production. No cellular toxicity observed at these concentrations. |
| GSK-J1 | Mouse Mammary Epithelial Cells (MECs) | LPS | 0.1 - 10 µM | Not Reported | Significant reduction in Tnfa mRNA expression. Cytotoxicity observed at 100 µM. |
| GSK-J1 | In vitro demethylase assay (JMJD3) | - | 0.005 - 0.1 µM | 60 nM | Cell-free assay measuring direct enzyme inhibition. |
Experimental Protocols
General Cell Culture and Stimulation
This protocol provides a general guideline for cell culture and stimulation to induce TNF-α production. Specific conditions should be optimized for the cell type of interest.
-
Cell Seeding: Plate cells (e.g., macrophages or epithelial cells) in appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
GSK-J1/GSK-J4 Pre-treatment: Prepare a stock solution of GSK-J1 or GSK-J4 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest GSK-J1/J4 concentration used. Remove the old medium from the cells and add the medium containing GSK-J1/J4 or vehicle. Incubate for a pre-determined time (e.g., 1-4 hours).
-
Stimulation: Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS or water. Add LPS directly to the cell culture medium to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL to 1 µg/mL).
-
Incubation: Incubate the cells for a period sufficient to allow for TNF-α production (e.g., 4-24 hours). The optimal time should be determined empirically.
-
Sample Collection: After incubation, collect the cell culture supernatant for TNF-α protein analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for gene expression analysis (e.g., qRT-PCR) or western blotting.
TNF-α ELISA Protocol
An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying TNF-α protein levels in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of TNF-α in the samples.
Quantitative Real-Time PCR (qRT-PCR) for TNFA mRNA Expression
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR: Perform qRT-PCR using a thermal cycler with specific primers for TNFA and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.
-
Data Analysis: Analyze the amplification data to determine the relative expression of TNFA mRNA using a method such as the ΔΔCt method.
Concluding Remarks
GSK-J1 is a valuable tool for studying the epigenetic regulation of inflammation. The optimal concentration for inhibiting TNF-α production varies between cell types and experimental conditions. It is imperative for researchers to perform dose-response studies to determine the most effective and non-toxic concentration of GSK-J1 or its prodrug GSK-J4 for their specific model system. The protocols provided herein offer a solid foundation for initiating these investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing GSK-J1 for Epigenetic Regulation of Gene Expression Studies
Introduction
GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. This inhibitory action leads to an increase in the repressive histone mark H3K27me3 at target gene promoters, subsequently silencing gene expression. These characteristics make GSK-J1 a valuable chemical probe for investigating the role of H3K27 methylation in various biological processes, including inflammation, development, and cancer[4][5]. Its utility extends to both in vitro and in vivo experimental models. For cellular applications, the ethyl ester prodrug, GSK-J4, is often used due to its enhanced cell permeability. GSK-J4 is intracellularly hydrolyzed to the active inhibitor, GSK-J1.
Mechanism of Action
GSK-J1 functions as a competitive inhibitor of the cofactor α-ketoglutarate, which is essential for the catalytic activity of JmjC domain-containing histone demethylases. By binding to the active site of JMJD3 and UTX, GSK-J1 prevents the demethylation of H3K27me3 and H3K27me2. This leads to the accumulation of this repressive mark on histone tails, resulting in a more condensed chromatin structure and transcriptional repression of target genes. Studies have shown that GSK-J1 treatment can modulate the expression of inflammatory genes by increasing H3K27me3 levels at their promoters.
Applications in Research
-
Inflammation and Immunology: GSK-J1 has been instrumental in elucidating the role of H3K27 demethylation in the inflammatory response. For instance, it has been shown to suppress the production of pro-inflammatory cytokines like TNF-α in human primary macrophages by increasing nuclear H3K27me3 levels. In a mouse model of mastitis, GSK-J1 administration alleviated inflammation by increasing H3K27me3 at the promoters of inflammatory genes such as Tnfα, Il1b, and Il6.
-
Developmental Biology: The regulation of H3K27 methylation is critical during embryonic development. GSK-J1 can be used to study the consequences of inhibiting H3K27 demethylation on cell fate determination and differentiation.
-
Cancer Biology: Aberrant epigenetic modifications are a hallmark of cancer. GSK-J1 and its derivatives are being investigated as potential therapeutic agents to reprogram the epigenome of cancer cells and inhibit tumor growth.
-
Gene Expression Studies: As a specific inhibitor, GSK-J1 allows for the targeted investigation of genes regulated by JMJD3 and UTX. By treating cells with GSK-J1, researchers can identify genes whose expression is dependent on H3K27 demethylation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Demethylase | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free assay | |
| UTX (KDM6A) | 60 | Cell-free assay | |
| JARID1B (KDM5B) | 950 | AlphaScreen | |
| JARID1C (KDM5C) | 1760 | AlphaScreen |
Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)
| Cell Type | Effect | Concentration | Reference |
| Primary Human Macrophages | Inhibition of TNF-α production | IC50 of 9 µM | |
| Mouse Mammary Epithelial Cells | Increased H3K27me3 at Tnfα, Il1b, Il6 promoters | 10 µM | |
| MC3T3-E1 Cells | Suppression of Runx2 and Osterix expression | Not specified |
Mandatory Visualizations
Caption: Mechanism of GSK-J1 in inhibiting histone demethylases.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J1 Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-Linked (UTX/KDM6A) histone demethylases.[1][2][3] These enzymes are responsible for removing the trimethylation mark from histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby modulating the expression of various genes.[1][4] Due to its role in regulating inflammatory and oncogenic pathways, GSK-J1 and its cell-permeable prodrug, GSK-J4, are valuable tools for in vivo studies in mouse models of cancer and inflammation.
These application notes provide a comprehensive overview and detailed protocols for the experimental design of GSK-J1 and GSK-J4 treatment in mouse models.
Mechanism of Action
GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a cofactor required for the catalytic activity of JMJD3 and UTX. This inhibition is highly selective for the KDM6 subfamily of H3K27 demethylases. The resulting accumulation of H3K27me3 at gene promoters, such as those for inflammatory cytokines like TNF-α, leads to the repression of their transcription. In the context of inflammation, GSK-J1 has been shown to interfere with the Toll-like receptor 4 (Tlr4)–NF-κB signaling pathway.
Signaling Pathway of GSK-J1 Action
Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3 levels and repressing inflammatory gene expression.
Data Presentation: In Vivo Studies with GSK-J1/GSK-J4
The following tables summarize quantitative data from various mouse model studies utilizing GSK-J4, the cell-permeable prodrug of GSK-J1.
Table 1: GSK-J4 in Mouse Models of Cancer
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Outcome |
| Nude mice (BALB/c) | Prostate Cancer (androgen-dependent) | 50 mg/kg | Intraperitoneal (IP) | Daily for 10 days | Decreased tumor growth |
| Nude mice (BALB/c) | Prostate Cancer (androgen-independent) | 50 mg/kg | Intraperitoneal (IP) | Daily for 10 days | Increased tumor growth |
| NSG mice | T-cell Acute Lymphoblastic Leukemia (TAL1-positive) | 50 mg/kg | Intraperitoneal (IP) | 5 days/week for 3 weeks | Reduced leukemic blasts and splenomegaly |
| Nude mice | Cervical, Liver, Breast Cancer Xenografts | 25 mg/kg | Intraperitoneal (IP) | Every other day | Significantly inhibited tumor growth |
Table 2: GSK-J4 in Mouse Models of Inflammation and Other Diseases
| Mouse Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Outcome |
| C57BL/6 mice | Lipopolysaccharide (LPS)-induced Mastitis | Not specified | Not specified | Not specified | Alleviated severity of inflammation |
| C57BL/6 mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg | Not specified | Daily, days 1-5 post-induction | Reduced disease severity |
| C57BL/6 mice (STZ-induced) | Diabetic Kidney Disease | Not specified | Intraperitoneal (IP) | Not specified | Reduced proteinuria and glomerulosclerosis |
| Wistar rats | Postnatal Retinal Development | Not specified | Intravitreal injection | Not specified | Decreased number of PKCα-positive cells |
Experimental Protocols
General Experimental Workflow for In Vivo GSK-J4 Treatment
Caption: A general workflow for conducting in vivo studies with GSK-J4 in mouse models.
Detailed Methodology
1. Materials
-
GSK-J4 (hydrochloride or other salt)
-
Vehicle (e.g., DMSO, 20% Captisol)
-
Sterile PBS (phosphate-buffered saline)
-
Appropriate mouse strain for the disease model
-
Syringes and needles for administration
-
Equipment for monitoring (e.g., calipers for tumor measurement)
2. Animal Models
-
The choice of mouse model is critical and depends on the research question. For cancer xenograft studies, immunodeficient mice such as BALB/c nude or NSG mice are commonly used. For inflammation studies, wild-type mice like C57BL/6 are often employed.
3. GSK-J4 Formulation
-
Note: GSK-J1 is not cell-permeable and GSK-J4 is the recommended prodrug for in vivo studies.
-
GSK-J4 can be dissolved in a vehicle such as a mixture of DMSO and 20% Captisol (a modified cyclodextrin that enhances solubility). A common ratio is 10:90 DMSO:20% Captisol.
-
The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the injection volume (typically 100-200 µL for intraperitoneal injection in mice).
-
The vehicle alone should be used for the control group.
4. Administration
-
Intraperitoneal (IP) injection is a common route of administration for GSK-J4 in mice.
-
The treatment schedule will vary depending on the study design. Examples include daily injections for 10 consecutive days or injections 5 days a week for 3 weeks.
5. Monitoring and Endpoint Determination
-
Mice should be monitored regularly for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
For tumor models, tumor volume should be measured at regular intervals using calipers.
-
The study endpoint should be defined in the experimental protocol and may be based on tumor size, duration of treatment, or clinical signs.
-
At the endpoint, mice are euthanized, and tissues and blood are collected for downstream analysis.
6. Downstream Analyses
-
Histology: Tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) or immunohistochemistry to detect specific markers.
-
Gene Expression Analysis: RNA can be extracted from tissues to analyze the expression of target genes (e.g., Tnf, Il6) by RT-qPCR.
-
Protein Analysis: Protein lysates can be prepared from tissues for Western blotting to assess the levels of H3K27me3 and other proteins of interest.
-
Chromatin Immunoprecipitation (ChIP): ChIP can be performed on tissues to determine the enrichment of H3K27me3 at specific gene promoters.
Conclusion
GSK-J1 and its prodrug GSK-J4 are powerful chemical probes for investigating the role of H3K27 demethylation in health and disease. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo experiments in mouse models. Careful consideration of the mouse model, drug formulation, and treatment regimen is crucial for obtaining meaningful and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GSK-J1 Inhibition of H3K27 Demethylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GSK-J1?
GSK-J1 is a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding site of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX.[1][2] By binding to the active site, GSK-J1 chelates the essential Fe(II) cofactor, thereby preventing the demethylation of di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3).[1] This inhibition leads to an accumulation of the repressive H3K27me3 mark at target gene promoters.[3]
2. I am not observing any inhibition of H3K27 demethylation with GSK-J1 in my cell-based assay. What could be the reason?
Several factors could contribute to the lack of observable activity of GSK-J1 in cellular assays. A primary reason is its poor cell permeability due to a polar carboxylate group.[4] For cell-based experiments, it is crucial to use the cell-permeable ethyl ester prodrug, GSK-J4 . Intracellular esterases hydrolyze GSK-J4 into the active inhibitor, GSK-J1.
Other potential issues include:
-
Incorrect Compound: You may be using GSK-J1 directly in a cellular assay, or the inactive control compound GSK-J2/J5.
-
Compound Degradation: Improper storage or handling can lead to degradation of the compound.
-
Suboptimal Concentration: The effective concentration can vary between cell lines. A dose-response experiment is recommended.
-
Insufficient Treatment Time: The time required to observe changes in H3K27me3 levels can vary.
-
Low Target Expression: The cell line used may have low expression levels of JMJD3 or UTX.
-
Assay Sensitivity: The method used to detect changes in H3K27me3 levels may not be sensitive enough.
3. How can I be sure that the observed effect is specific to the inhibition of H3K27 demethylases?
To ensure the specificity of the observed effects, it is recommended to use the inactive regioisomer of GSK-J1, GSK-J2 , or its corresponding cell-permeable prodrug, GSK-J5 , as a negative control in parallel with your experiments. These molecules are structurally similar to GSK-J1 and GSK-J4, respectively, but lack significant inhibitory activity against H3K27 demethylases. Observing a phenotype with GSK-J4 but not with GSK-J5 provides strong evidence that the effect is due to the inhibition of JMJD3/UTX.
4. What are the optimal storage and handling conditions for GSK-J1 and its prodrug GSK-J4?
-
Storage: Both GSK-J1 and GSK-J4 should be stored as a powder at -20°C for long-term stability (≥ 2 years).
-
Solubility: GSK-J1 is soluble in DMSO up to 20 mg/mL. GSK-J4 is also soluble in DMSO. For cellular assays, prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration.
-
Solution Stability: Solutions in DMSO can be stored at -20°C for up to 3 months. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.
5. Are there any known off-target effects of GSK-J1?
GSK-J1 is highly selective for the KDM6 subfamily of H3K27 demethylases (JMJD3 and UTX). It shows significantly less activity against other JmjC-domain containing demethylases. However, some studies have reported weak inhibitory activity against the H3K4me3 demethylases JARID1B (KDM5B) and JARID1C (KDM5C) at higher concentrations. GSK-J1 has been shown to have negligible activity against a large panel of kinases.
Troubleshooting Guide
If you are not observing the expected increase in H3K27me3 levels after treatment with GSK-J4, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for GSK-J4 experiments.
Quantitative Data Summary
| Compound | Target(s) | IC50 (in vitro) | Cellular Activity | Inactive Control |
| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | 60 nM (for JMJD3) | Poor cell permeability | GSK-J2 |
| GSK-J4 | Prodrug for GSK-J1 | >50 µM (itself) | Cell permeable, IC50 ~9 µM for TNF-α production in macrophages | GSK-J5 |
| GSK-J2 | Inactive Control | >100 µM for JMJD3 | Poor cell permeability | - |
| GSK-J5 | Inactive Control | - | Cell permeable | - |
Experimental Protocols
In Vitro H3K27 Demethylase Assay (AlphaScreen)
This protocol is adapted from published methods to measure the in vitro activity of JMJD3.
Materials:
-
Recombinant human JMJD3 enzyme
-
Biotinylated H3K27me3 peptide substrate
-
GSK-J1
-
AlphaScreen streptavidin donor beads and acceptor beads
-
Assay buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20
-
Cofactors: FeSO4, α-ketoglutarate, Ascorbic acid
Procedure:
-
Prepare a serial dilution of GSK-J1 in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add the JMJD3 enzyme.
-
Add the diluted GSK-J1 or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the peptide substrate and cofactors.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the AlphaScreen beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
Cellular H3K27me3 Quantification by Western Blot
Procedure:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with varying concentrations of GSK-J4 (and GSK-J5 as a control) for the desired duration (e.g., 24-72 hours).
-
Harvest cells and perform histone extraction.
-
Quantify protein concentration using a BCA assay.
-
Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for H3K27me3.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with a suitable secondary antibody.
-
Visualize bands using an appropriate detection system and quantify band intensities.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
Procedure:
-
Treat cells with GSK-J4 or GSK-J5 as described for the Western blot protocol.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody against H3K27me3 or a negative control IgG.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks by heating.
-
Purify the DNA.
-
Analyze the enrichment of specific genomic regions by qPCR or perform library preparation for ChIP-sequencing (ChIP-seq) to assess genome-wide changes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of GSK-J4 in a cell.
Caption: Decision tree for troubleshooting GSK-J4 experiments.
References
- 1. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J1 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the histone demethylase inhibitor, GSK-J1. All guidance is presented in a direct question-and-answer format to address specific issues that may arise during your research.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with GSK-J1 and its cell-permeable prodrug, GSK-J4.
Q1: I am not observing the expected increase in global H3K27me3 levels after treating my cells with GSK-J4. What could be the issue?
A1: Several factors could contribute to this observation. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Lack of H3K27me3 Increase
A step-by-step guide to troubleshoot the absence of an increase in H3K27me3 levels.
-
Compound Integrity and Concentration:
-
GSK-J1 vs. GSK-J4: Confirm you are using the cell-permeable prodrug GSK-J4 for cellular assays, as GSK-J1 has poor cell permeability.[1]
-
Stock Solution: Ensure your GSK-J4 stock solution was prepared correctly in a suitable solvent like DMSO and stored properly to avoid degradation. Prepare fresh stock solutions if in doubt.
-
Working Concentration: Verify the final concentration used in your experiment. A dose-response experiment (e.g., 1-10 µM) is recommended to determine the optimal concentration for your cell type, as IC50 values can vary.[2]
-
-
Cellular Activity and Permeability:
-
Hydrolysis to GSK-J1: GSK-J4 must be hydrolyzed to the active form, GSK-J1, by intracellular esterases.[3] The efficiency of this conversion can vary between cell types.
-
Positive Control: Use a cell line known to be responsive to GSK-J4 as a positive control to confirm the compound's activity.
-
-
Western Blot or ELISA Protocol Validation:
-
Antibody Validation: Ensure your H3K27me3 antibody is specific and validated for the application you are using (Western blot, ELISA, etc.).
-
Histone Extraction: Confirm that your histone extraction protocol is efficient and yields high-quality histone proteins.
-
Loading Controls: Use appropriate loading controls, such as total Histone H3, to ensure equal loading of histone proteins.
-
-
Target Expression:
-
JMJD3/UTX Levels: Verify that your cells express the primary targets of GSK-J1, JMJD3 (KDM6B) and UTX (KDM6A), at the protein level. Low target expression may result in a negligible change in global H3K27me3 levels.
-
-
Cellular Dynamics:
-
Time Course: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing an increase in H3K27me3. The effect may not be immediate.
-
Cell Proliferation: High cell proliferation rates can dilute the H3K27me3 mark. Correlate your H3K27me3 levels with cell cycle analysis. GSK-J4 itself can induce cell cycle arrest.[4]
-
Q2: I am observing unexpected changes in the expression of genes that are not known targets of JMJD3/UTX. How can I determine if these are off-target effects?
A2: GSK-J1 is known to have off-target activity, primarily against the KDM5 family of histone demethylases. Here’s how to investigate potential off-target effects:
Workflow for Investigating Off-Target Effects
A logical flow for dissecting on-target versus off-target effects of GSK-J1/J4.
-
Use an Inactive Control:
-
Treat your cells with GSK-J5, the inactive ester prodrug corresponding to GSK-J4.[3] If the unexpected gene expression changes are not observed with GSK-J5, it suggests the effects are due to the inhibition of a demethylase, though not necessarily JMJD3/UTX. GSK-J2 is the corresponding inactive form of GSK-J1 for in vitro assays.
-
-
Genetic Knockdown:
-
Use siRNA or shRNA to knock down JMJD3 and UTX, both individually and simultaneously. If the phenotype (unexpected gene expression) is not replicated with the genetic knockdown, it strongly suggests an off-target effect of GSK-J4.
-
-
Validate Off-Target Engagement:
-
Since GSK-J1/J4 can inhibit KDM5 family members, which are H3K4me3/me2 demethylases, measure the global levels of H3K4me3. An increase in H3K4me3 after GSK-J4 treatment would indicate engagement of these off-targets.
-
-
Rescue Experiments:
-
If a specific off-target is suspected, you can perform rescue experiments by overexpressing a drug-resistant mutant of the off-target enzyme to see if the phenotype is reversed.
-
Frequently Asked Questions (FAQs)
Q: What are the primary on- and off-targets of GSK-J1?
A: The known targets and their corresponding IC50 values are summarized below. Note that GSK-J4 is the cell-permeable prodrug that is converted to GSK-J1 intracellularly.
| Target Family | Target Enzyme | IC50 (nM) of GSK-J1 | Histone Mark Targeted |
| On-Target | JMJD3 (KDM6B) | 60 | H3K27me3/me2 |
| UTX (KDM6A) | 60 | H3K27me3/me2 | |
| Off-Target | JARID1B (KDM5B) | 950 | H3K4me3/me2 |
| JARID1C (KDM5C) | 1760 | H3K4me3/me2 |
Data compiled from multiple sources.
Q: Should I use GSK-J1 or GSK-J4 for my experiments?
A:
-
GSK-J1: Use for in vitro biochemical assays with purified enzymes due to its high potency. It has poor cell permeability and is not recommended for cellular assays.
-
GSK-J4: Use for cell-based assays. It is an ethyl ester prodrug that readily crosses the cell membrane and is hydrolyzed by intracellular esterases to the active inhibitor, GSK-J1.
Q: What are the appropriate negative controls for GSK-J1 and GSK-J4?
A:
-
GSK-J2: The inactive regio-isomer of GSK-J1 for use in in vitro assays. It has significantly weaker activity against JMJD3 (IC50 > 100 µM).
-
GSK-J5: The inactive ethyl ester prodrug corresponding to GSK-J4 for use in cellular assays.
Q: At what concentration should I use GSK-J4 in my cell-based assays?
A: The effective concentration of GSK-J4 can vary significantly between cell lines. It is crucial to perform a dose-response curve for your specific cell type. A common starting range is 1-10 µM. Be aware that at higher concentrations (e.g., >20-30 µM), cytotoxicity may be observed.
Q: How does GSK-J1 inhibit its targets?
A: GSK-J1 is a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor, which is essential for the catalytic activity of Jumonji C (JmjC) domain-containing histone demethylases.
Signaling Pathway of GSK-J1 Action
Mechanism of GSK-J1 in blocking H3K27me3 demethylation, leading to gene repression.
Experimental Protocols
Protocol 1: Validating On-Target Engagement of GSK-J4 in Cells via Western Blot
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the treatment period.
-
Treatment: The following day, treat the cells with a range of GSK-J4 concentrations (e.g., 0, 1, 5, 10 µM) and the equivalent concentration of the inactive control, GSK-J5. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an optimized duration (e.g., 48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a high-salt extraction method.
-
Quantification: Quantify the protein concentration of your histone extracts using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts (e.g., 10-15 µg) of histone extracts onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Strip the membrane and re-probe for total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
A dose-dependent increase in the H3K27me3/Total H3 ratio with GSK-J4 treatment, but not with GSK-J5, confirms on-target engagement.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR to Assess Target Gene Occupancy
-
Cell Treatment: Treat cells with GSK-J4, GSK-J5, or vehicle (DMSO) for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion. The optimization of this step is critical.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter region of a known JMJD3/UTX target gene.
-
Analyze the data using the percent input method.
-
An increase in H3K27me3 enrichment at the target gene promoter in GSK-J4-treated cells compared to controls indicates on-target activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
how to improve GSK-J1 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using GSK-J1 for in vitro assays, with a focus on overcoming solubility challenges.
Troubleshooting Guide: GSK-J1 Solubility Issues
Researchers may encounter precipitation or solubility issues when preparing GSK-J1 for in vitro experiments. This guide provides a systematic approach to resolving these common problems.
Quantitative Solubility Data
The solubility of GSK-J1 is highly dependent on the solvent used. Below is a summary of reported solubility data in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 20 - 78 mg/mL[1][2][3][4] | ~51.3 - 200.3 mM | Hygroscopic DMSO can significantly decrease solubility; always use fresh, anhydrous DMSO.[1] Sonication may be required to fully dissolve the compound. |
| Ethanol | Insoluble | N/A | Not a suitable solvent for GSK-J1. |
| Water | Insoluble | N/A | GSK-J1 is not soluble in aqueous solutions alone. |
| DMSO (Slightly Soluble) | Slightly Soluble | N/A | For the sodium salt form of GSK-J1. |
Experimental Protocol: Preparation of GSK-J1 Stock and Working Solutions
This protocol outlines the recommended procedure for preparing a high-concentration stock solution of GSK-J1 in DMSO and its subsequent dilution into aqueous buffers for in vitro assays.
-
Materials:
-
GSK-J1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium
-
-
Procedure for Preparing a 50 mM Stock Solution:
-
Equilibrate the GSK-J1 powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of GSK-J1 powder. The molecular weight of GSK-J1 is 389.45 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock solution, dissolve 19.47 mg of GSK-J1 in 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO may be stable for up to 3 months at -20°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the GSK-J1 stock solution at room temperature.
-
Serially dilute the stock solution into your aqueous buffer or cell culture medium to the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Troubleshooting Workflow for GSK-J1 Precipitation
If you observe precipitation upon dilution of the GSK-J1 stock solution into your aqueous buffer, follow this troubleshooting workflow.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for GSK-J1?
The recommended solvent for GSK-J1 is anhydrous Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol.
2. What is the maximum concentration of GSK-J1 that can be achieved in DMSO?
Reported maximum concentrations in DMSO vary, with some sources indicating up to 78 mg/mL (~200 mM). However, for practical purposes and to avoid precipitation upon dilution, preparing a stock solution in the range of 10-50 mM is recommended.
3. Why is GSK-J1 described as cell-impermeable?
GSK-J1 possesses a carboxyl group that is ionized at physiological pH, making the molecule highly polar and thus unable to efficiently cross the cell membrane. This property makes it an ideal negative control for its cell-permeable analog, GSK-J4, in cell-based assays.
4. What is the relationship between GSK-J1 and GSK-J4?
GSK-J4 is the ethyl ester prodrug of GSK-J1. The esterification of the carboxyl group in GSK-J1 to create GSK-J4 masks the negative charge, increasing its lipophilicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the ethyl ester group, converting GSK-J4 back into the active inhibitor, GSK-J1.
5. How should I store my GSK-J1 solutions?
GSK-J1 powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or -20°C for up to one month to minimize freeze-thaw cycles. Always equilibrate solutions to room temperature before use and ensure any precipitate is redissolved.
References
GSK-J1 Technical Support Center: Optimizing Incubation Time for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of GSK-J1 for maximum efficacy in their experiments.
Understanding GSK-J1 and its Prodrug, GSK-J4
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1]. Due to its limited cell permeability, the ethyl ester prodrug, GSK-J4, is commonly used in cell-based assays. GSK-J4 is cell-permeable and is rapidly hydrolyzed by intracellular esterases to the active form, GSK-J1[2]. The primary mechanism of action is the inhibition of H3K27me3 and H3K27me2 demethylation, leading to an increase in the global levels of these repressive histone marks[3][4][5].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between GSK-J1 and GSK-J4, and which one should I use?
A1: GSK-J1 is the active inhibitor of JMJD3/UTX. However, it has a polar carboxylate group that restricts its ability to cross cell membranes efficiently. GSK-J4 is the ethyl ester prodrug of GSK-J1, designed for enhanced cell permeability. Once inside the cell, GSK-J4 is converted to GSK-J1 by cellular esterases. For cell-based experiments, GSK-J4 is the recommended compound. For in vitro biochemical assays with purified enzymes, GSK-J1 can be used directly.
Q2: How quickly is GSK-J4 converted to GSK-J1 inside the cell?
A2: The conversion of GSK-J4 to GSK-J1 by intracellular esterases is generally rapid. Studies have shown that intracellular concentrations of GSK-J1 can be detected as early as one hour after treating cells with GSK-J4. However, the exact kinetics can vary depending on the cell type and its metabolic activity.
Q3: What is a typical concentration range for GSK-J4 in cell culture?
A3: The effective concentration of GSK-J4 can vary significantly between cell lines and the desired biological endpoint. IC50 values for TNF-α inhibition in primary human macrophages have been reported to be around 9 μM. In other cell lines, concentrations ranging from 1 µM to 100 µM have been used, with dose-dependent effects on cell viability observed at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q4: How long does it take to observe an increase in global H3K27me3 levels after GSK-J4 treatment?
A4: An increase in global H3K27me3 levels can be detected at different time points depending on the cell type and the basal turnover rate of this histone mark. Some studies have reported a noticeable increase in H3K27me3 after 24 to 48 hours of GSK-J4 treatment. A time-course experiment is recommended to determine the optimal incubation time for observing changes in H3K27me3 levels in your specific system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on the target gene or phenotype. | 1. Suboptimal incubation time: The incubation period may be too short for GSK-J1 to accumulate and for downstream effects to manifest. 2. Insufficient concentration: The concentration of GSK-J4 may be too low for the specific cell line. 3. Cell line resistance: The cell line may have intrinsic resistance to GSK-J1's effects. 4. Inactive compound: The GSK-J4 compound may have degraded. | 1. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal duration. 2. Optimize concentration: Conduct a dose-response experiment to determine the effective concentration for your cell line. 3. Confirm target expression: Verify the expression of JMJD3 and UTX in your cell line. 4. Ensure proper storage: Store GSK-J4 as a powder at -20°C for up to 3 years and as a stock solution in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| High cell toxicity or unexpected off-target effects. | 1. Excessive incubation time: Prolonged exposure to GSK-J4 can lead to cytotoxicity. 2. High concentration: The concentration of GSK-J4 may be too high, leading to off-target effects or general toxicity. 3. Off-target inhibition: GSK-J1 has been shown to have some activity against other histone demethylases, such as KDM5B and KDM5C, at higher concentrations. | 1. Reduce incubation time: Determine the minimum time required to achieve the desired effect through a time-course experiment. 2. Lower concentration: Use the lowest effective concentration determined from a dose-response curve. 3. Include negative controls: Use the inactive isomer, GSK-J5, as a negative control to distinguish between on-target and off-target effects. |
| Variability between experiments. | 1. Inconsistent cell density: Variations in cell seeding density can affect the cellular response to GSK-J4. 2. Inconsistent compound preparation: Differences in the preparation of GSK-J4 stock solutions can lead to variability. 3. Media instability: The stability of GSK-J4 in cell culture media over long incubation periods may be a factor. | 1. Standardize cell seeding: Maintain a consistent cell density for all experiments. 2. Use fresh dilutions: Prepare fresh dilutions of GSK-J4 from a frozen stock for each experiment. 3. Consider media changes: For long-term experiments, consider replenishing the media with fresh GSK-J4 to maintain a stable concentration. |
Experimental Protocols
Protocol for Optimizing GSK-J4 Incubation Time
This protocol provides a framework for determining the optimal incubation time of GSK-J4 for a specific cell line and biological question. The primary readout for efficacy in this protocol is the change in global H3K27me3 levels, which can be assessed by Western blot.
1. Materials:
- GSK-J4 (and GSK-J5 as a negative control)
- DMSO (for preparing stock solutions)
- Cell culture reagents for your specific cell line
- Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
- Reagents and antibodies for Western blotting (primary antibodies against H3K27me3 and a loading control like total Histone H3 or β-actin)
2. Procedure:
3. Data Analysis and Interpretation:
Data Presentation
Table 1: Example Time-Course Data for H3K27me3 Levels
| Incubation Time (hours) | Relative H3K27me3 Level (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 | 1.0 | 100 |
| 24 | 1.8 | 98 |
| 48 | 3.5 | 95 |
| 72 | 4.2 | 85 |
| 96 | 4.3 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway of GSK-J1 Action
Caption: Mechanism of GSK-J4 action.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing GSK-J4 incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Utilizing GSK-J1 and its Analogs in Cellular Assays
Welcome to the technical support center for GSK-J1 and its related compounds. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these potent histone demethylase inhibitors in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your research.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with GSK-J1 and its cell-permeable prodrug, GSK-J4.
Q1: I am not observing any cytotoxic effect after treating my cells with GSK-J1.
A1: This is a common observation and can be attributed to several factors:
-
Cell Permeability: GSK-J1 is a charged molecule and is generally considered cell-impermeable. For experiments with intact cells, it is crucial to use the ethyl ester prodrug, GSK-J4 , which is cell-permeable and is intracellularly hydrolyzed to the active GSK-J1.
-
Incorrect Concentration: The effective concentration of GSK-J4 can vary significantly between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line, typically in the range of 1-10 µM.
-
Incubation Time: The cytotoxic effects of GSK-J4 may require a sufficient incubation period to manifest. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and seeded at an appropriate density. Overly confluent or sparse cultures can affect the cellular response to the inhibitor.
-
Reagent Quality: Verify the integrity and proper storage of your GSK-J4 compound.
Q2: I am observing excessive and inconsistent cytotoxicity, even in my control wells.
A2: High and variable cytotoxicity can confound your results. Here are some potential causes and solutions:
-
Solvent Toxicity: GSK-J4 is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as your highest GSK-J4 concentration) to assess solvent toxicity.
-
Compound Precipitation: GSK-J4 may precipitate in the culture medium at high concentrations. Visually inspect your wells for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower starting concentration.
-
"Edge Effect" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration and higher cytotoxicity. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results. Ensure your cell suspension is homogenous before and during plating.
Q3: My results are not reproducible between experiments.
A3: Lack of reproducibility is a significant challenge in cell-based assays. To improve consistency:
-
Use an Inactive Control: GSK-J2 is an inactive isomer of GSK-J1, and its cell-permeable version is GSK-J5.[1][2] Including GSK-J5 as a negative control will help confirm that the observed effects are due to the specific inhibition of the target demethylases and not off-target or non-specific effects of the chemical scaffold.
-
Standardize Cell Culture Conditions: Use cells from the same passage number for replicate experiments, as cell characteristics can change over time. Maintain consistent cell seeding densities, media formulations, and incubation conditions.
-
Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accuracy in dispensing volumes.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK-J1/J4?
A1: GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[3] Its cell-permeable prodrug, GSK-J4, enters the cell and is converted to GSK-J1. By inhibiting these enzymes, GSK-J1/J4 leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark. This alteration in histone methylation can lead to the silencing of target genes, ultimately inducing cellular effects such as apoptosis and cell cycle arrest.[4][5]
Q2: Does GSK-J1/J4 have any known off-target effects?
A2: While GSK-J1 is highly selective for the KDM6 subfamily, it has been shown to inhibit members of the KDM5 family of H3K4me3/me2 demethylases, although with lower potency. It is important to consider these potential off-target effects when interpreting your data. Using the inactive control GSK-J5 can help to differentiate between on-target and off-target effects.
Q3: What are the typical cellular outcomes of GSK-J4 treatment?
A3: Treatment of cancer cell lines with GSK-J4 has been shown to induce various cytotoxic effects, including:
-
Apoptosis: Induction of programmed cell death, often confirmed by an increase in cleaved caspase-3 and PARP.
-
Cell Cycle Arrest: Blockade of cell cycle progression, commonly observed at the G2/M or S phase.
-
Induction of Endoplasmic Reticulum (ER) Stress: This can be a contributing factor to apoptosis.
Q4: How should I prepare and store GSK-J1 and GSK-J4?
A4: Both GSK-J1 and GSK-J4 are typically dissolved in DMSO to create a stock solution. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
III. Quantitative Data Summary
The following tables provide a summary of the inhibitory concentrations of GSK-J1 and the cytotoxic concentrations of its cell-permeable analog, GSK-J4, in various contexts.
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Demethylase | IC50 (nM) |
| JMJD3 (KDM6B) | 60 |
| UTX (KDM6A) | - |
| JARID1B (KDM5B) | 950 |
| JARID1C (KDM5C) | 1760 |
Table 2: IC50 Values of GSK-J4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Y79 | Retinoblastoma | 0.68 | 48 |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48 |
| CWR22Rv-1 | Prostate Cancer | 4 | (ED50) |
| R1-D567 | Prostate Cancer | 6 | (ED50) |
| R1-AD1 | Prostate Cancer | 20 | (ED50) |
IV. Experimental Protocols
Here are detailed protocols for key experiments to assess the cytotoxic effects of GSK-J4.
A. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
GSK-J4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK-J4 in culture medium. Also, prepare a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the GSK-J4 dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
B. Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.
Materials:
-
GSK-J4
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with GSK-J4 or vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
C. Apoptosis Detection by Caspase-3 Activity Assay
This protocol outlines a colorimetric assay for caspase-3 activity.
Materials:
-
GSK-J4
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
2x Reaction buffer with DTT
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells and treat with GSK-J4 or vehicle control.
-
Induce apoptosis according to your experimental design. Include a positive control for apoptosis induction.
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
V. Visualizations
The following diagrams illustrate key concepts related to GSK-J1/J4.
Caption: GSK-J1/J4 signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-J1 Experiment Reproducibility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers encounter when conducting experiments with the histone demethylase inhibitor, GSK-J1. Unreliable or inconsistent results can often be traced to specific factors in the experimental setup. This guide aims to help you identify and resolve these potential issues for more robust and reproducible findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GSK-J1 treatment is not showing any effect in my cell-based assay. What could be the reason?
A1: The most common reason for a lack of effect in cellular experiments is the low cell permeability of GSK-J1.[1][2] GSK-J1 has a highly polar carboxylate group that restricts its ability to cross cell membranes efficiently.[3] For intracellular targets, it is crucial to use the cell-permeable ethyl ester prodrug, GSK-J4 . GSK-J4 enters the cell and is then converted to the active inhibitor, GSK-J1.
Troubleshooting Steps:
-
Verify the compound: Ensure you are using GSK-J4 for cell-based experiments and not GSK-J1.
-
Inactive Control: Use GSK-J5, the inactive regioisomer of GSK-J4, as a negative control to confirm that the observed effects are due to the inhibition of the target demethylases.
Q2: I'm observing high variability between my GSK-J1 experiment replicates. What are the potential causes?
A2: High variability can stem from several factors related to compound handling, experimental setup, and biological variables.
Troubleshooting Steps:
-
Compound Stability and Storage: GSK-J1 powder should be stored at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting. For short-term storage, solutions can be kept at -20°C for up to a month. Improper storage can lead to compound degradation.
-
Solubility Issues: GSK-J1 is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your culture medium. Precipitation of the compound will lead to inconsistent concentrations. Note that moisture-absorbing DMSO can reduce solubility.
-
Cell Density: Cell confluence can significantly impact the efficacy of drug treatments. Differences in cell seeding density can lead to variability in drug response. Standardize your cell seeding protocol to ensure consistent cell density at the time of treatment.
-
Lot-to-Lot Variability: While less common for well-characterized compounds, lot-to-lot variation in purity or activity can occur. If you suspect this, it is advisable to test a new lot against a previously validated one.
Q3: My in vitro (cell-free) assay with GSK-J1 is not working as expected. What should I check?
A3: For in vitro assays, ensure that all components of the reaction are optimal for enzyme activity and inhibitor binding.
Troubleshooting Steps:
-
Cofactor and Substrate Concentrations: GSK-J1 is an α-ketoglutarate competitor. The concentration of α-ketoglutarate in your assay will affect the apparent IC50 of GSK-J1. Ensure that the concentrations of cofactors (Fe(II), ascorbate) and the histone peptide substrate are consistent and at optimal levels as described in established protocols.
-
Enzyme Purity and Activity: The purity and activity of the recombinant JMJD3 or UTX enzyme are critical. Verify the enzyme's activity before running inhibitor assays.
-
Buffer Composition: Check the pH and salt concentrations of your reaction buffer to ensure they are optimal for the enzyme. A typical buffer for JMJD3 activity assays is 50 mM HEPES pH 7.5, 150 mM KCl.
Q4: Am I sure that the effects I'm seeing are specific to H3K27 demethylation?
A4: While GSK-J1 is highly selective for the KDM6 subfamily (JMJD3 and UTX), some off-target effects have been reported.
Troubleshooting Steps:
-
Consider Off-Target Effects: GSK-J1 has been shown to inhibit the KDM5 family (H3K4me3/me2 demethylases) with lower potency. Be aware of this possibility when interpreting your results.
-
Use Control Compounds: As mentioned, using the inactive control GSK-J2 (for in vitro assays) or GSK-J5 (for cellular assays) is crucial to differentiate specific from non-specific effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant version of JMJD3 or UTX to confirm that the observed phenotype is due to the inhibition of these specific enzymes.
-
Knockdown/Knockout Models: Compare the phenotype from GSK-J4 treatment with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of JMJD3 and/or UTX.
Quantitative Data Summary
The following tables summarize key quantitative data for GSK-J1 and its related compounds.
Table 1: IC50 Values for GSK-J1 and GSK-J4
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free (AlphaScreen) | 60 nM | |
| GSK-J1 | UTX (KDM6A) | Cell-free (Mass Spectrometry) | 56 µM | |
| GSK-J1 | JARID1B/C (KDM5B/C) | Cell-free | 0.95 µM / 1.76 µM | |
| GSK-J4 | KDM6B | Cell-based | 8.6 µM | |
| GSK-J4 | KDM6A | Cell-based | 6.6 µM |
Table 2: Storage and Stability
| Compound Form | Storage Temperature | Duration | Reference |
| GSK-J1 (Powder) | -20°C | ≥ 4 years | |
| GSK-J1 (in DMSO) | -80°C | 1 year | |
| GSK-J1 (in DMSO) | -20°C | 1 month |
Experimental Protocols
In Vitro JMJD3/UTX Demethylase Assay
This protocol is a generalized procedure based on commonly cited methods.
-
Prepare Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.
-
Prepare Enzyme and Substrate: Dilute purified recombinant JMJD3 (e.g., 1 µM final concentration) or UTX (e.g., 3 µM final concentration) and the biotinylated H3K27me3 peptide substrate (e.g., 10 µM final concentration) in the reaction buffer.
-
Prepare GSK-J1 Dilutions: Prepare a serial dilution of GSK-J1 in DMSO, and then dilute further into the reaction buffer. Include a DMSO-only control.
-
Initiate Reaction: Add the enzyme to the substrate/inhibitor mix.
-
Incubate: Incubate at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop Reaction: Add 10 mM EDTA to stop the reaction.
-
Detection: Analyze the demethylation product using methods such as MALDI-TOF mass spectrometry or antibody-based detection (e.g., AlphaLISA).
Cell-Based Assay for H3K27me3 Levels
-
Cell Seeding: Plate cells at a standardized density to ensure consistent confluence at the time of treatment.
-
Compound Treatment: Treat cells with varying concentrations of GSK-J4 (the cell-permeable prodrug) or the inactive control GSK-J5. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired duration (e.g., 18-24 hours).
-
Histone Extraction or Cell Fixation:
-
For Western blotting, extract histones from the cell nuclei.
-
For immunofluorescence, fix, permeabilize, and block the cells.
-
-
Detection of H3K27me3:
-
Western Blot: Probe the extracted histones with an antibody specific for H3K27me3. Use an antibody for total Histone H3 as a loading control.
-
Immunofluorescence: Stain the cells with an antibody against H3K27me3 and a fluorescent secondary antibody. Analyze using microscopy.
-
Visualizations
Caption: Mechanism of GSK-J1 action on the H3K27me3 signaling pathway.
Caption: Troubleshooting workflow for GSK-J1 experiments.
References
assessing GSK-J1 potency and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potency and stability of GSK-J1 in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J1 and what is its primary mechanism of action?
A1: GSK-J1 is a potent and selective small molecule inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. Its mechanism of action involves binding to the active site of these enzymes, leading to an increase in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a mark associated with transcriptional repression[4].
Q2: What are the key differences between GSK-J1, GSK-J2, GSK-J4, and GSK-J5?
A2:
-
GSK-J1: The active, potent inhibitor of JMJD3/UTX. It has poor cell permeability due to its polar carboxylate group[2].
-
GSK-J2: An inactive regio-isomer of GSK-J1 that serves as an ideal negative control for in vitro experiments due to its similar physicochemical properties but lack of significant activity against H3K27 demethylases.
-
GSK-J4: A cell-permeable ethyl ester prodrug of GSK-J1. Once inside the cell, it is hydrolyzed by cellular esterases to release the active GSK-J1, making it suitable for cellular assays.
-
GSK-J5: The cell-permeable ethyl ester prodrug of the inactive GSK-J2, used as a negative control in cellular experiments.
Q3: How should I prepare and store GSK-J1 stock solutions?
A3: GSK-J1 powder can be stored at -20°C for up to 3 years. For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). GSK-J1 is soluble in DMSO at concentrations up to 50 mg/mL (128.39 mM). It is crucial to use fresh, high-quality DMSO, as the compound's solubility can be significantly reduced in the presence of water. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Is GSK-J1 soluble in aqueous buffers?
A4: GSK-J1 is poorly soluble in aqueous solutions. For final experimental concentrations, the DMSO stock solution should be diluted into the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5%).
Potency and Selectivity
The inhibitory activity of GSK-J1 has been characterized against a panel of histone demethylases. The following tables summarize its potency (IC50 values) for its primary targets and key off-targets.
Table 1: GSK-J1 Potency against Primary Targets (JMJD3/KDM6B and UTX/KDM6A)
| Target | Assay Type | IC50 (nM) |
| JMJD3 (KDM6B) | Cell-free | 60 |
| JMJD3 (KDM6B) | Cell-free | 28 |
| UTX (KDM6A) | Cell-free | 53 |
Table 2: GSK-J1 Potency against Off-Target Histone Demethylases
| Off-Target | IC50 (µM) |
| JARID1B (KDM5B) | 0.95 |
| JARID1C (KDM5C) | 1.76 |
| KDM5A | 6.8 |
| KDM5B | 0.17 |
| KDM5C | 0.55 |
Table 3: Potency of the Inactive Control GSK-J2
| Target | IC50 (µM) |
| JMJD3 (KDM6B) | > 100 |
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (Mass Spectrometry-based)
This protocol is adapted from methodologies used to assess the in vitro potency of GSK-J1.
Materials:
-
Purified JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
GSK-J1
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
Stop Solution: 10 mM EDTA
-
MALDI matrix (α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Prepare serial dilutions of GSK-J1 in DMSO.
-
In a reaction plate, combine the purified enzyme (e.g., 1 µM JMJD3 or 3 µM UTX) with the desired concentration of GSK-J1 in the assay buffer.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated H3K27me3 peptide substrate (10 µM).
-
Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding the stop solution.
-
Desalt the samples using a zip tip.
-
Spot the desalted samples onto a MALDI plate with the MALDI matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to determine the extent of demethylation.
Cellular Assay for H3K27me3 Levels using Western Blot
This protocol describes how to assess the effect of the cell-permeable prodrug GSK-J4 on cellular H3K27me3 levels.
Materials:
-
Cells of interest (e.g., HeLa, primary macrophages)
-
GSK-J4 and GSK-J5 (negative control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of GSK-J4 or the inactive control GSK-J5 for the desired duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Troubleshooting Guide
Issue 1: GSK-J1 precipitates in my aqueous buffer/media.
-
Cause: GSK-J1 has low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain its solubility, or the final concentration of GSK-J1 is too high.
-
Solution:
-
Ensure the final DMSO concentration is sufficient to keep GSK-J1 in solution, but not high enough to be toxic to your cells (typically ≤ 0.5%).
-
Prepare the final dilution just before use.
-
Consider using sonication to aid dissolution in the stock solution.
-
For cellular experiments, it is highly recommended to use the cell-permeable prodrug GSK-J4.
-
Issue 2: I don't observe any effect of GSK-J1/GSK-J4 in my experiment.
-
Cause:
-
Compound Inactivity: The compound may have degraded.
-
Incorrect Compound: You might be using the inactive control GSK-J2 or GSK-J5 by mistake.
-
Cellular Permeability (for GSK-J1): GSK-J1 is not cell-permeable.
-
Insufficient Concentration or Incubation Time: The concentration or duration of treatment may not be optimal for your cell type or experimental endpoint.
-
Cellular Efflux: Some cell lines may actively pump the compound out.
-
-
Solution:
-
Verify the identity and purity of your compound.
-
For cellular assays, ensure you are using the cell-permeable GSK-J4.
-
Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Include a positive control if available.
-
Always run a parallel experiment with the appropriate negative control (GSK-J2 for in vitro, GSK-J5 for cellular).
-
Issue 3: I observe off-target effects.
-
Cause: While GSK-J1 is selective, it can inhibit other histone demethylases, such as those from the KDM5 family, at higher concentrations.
-
Solution:
-
Use the lowest effective concentration of GSK-J1/GSK-J4 determined from your dose-response experiments.
-
Critically compare your results with those obtained using the inactive control (GSK-J2/GSK-J5). A true on-target effect should not be observed with the inactive control.
-
Consider complementary approaches, such as siRNA-mediated knockdown of JMJD3 and UTX, to validate that the observed phenotype is due to the inhibition of these specific targets.
-
Visualizations
Caption: GSK-J1 inhibits JMJD3/UTX, preventing H3K27me3 demethylation and promoting transcriptional repression.
Caption: Workflow for assessing cellular H3K27me3 levels by Western blot after GSK-J4 treatment.
Caption: A logical workflow for troubleshooting unexpected experimental results with GSK-J1/J4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tocris.com [tocris.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating GSK-J1 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended molecular target within a cell is a critical step. This guide provides a comparative overview of methods to validate the cellular target engagement of GSK-J1, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).
GSK-J1 is a valuable chemical tool for studying the roles of JMJD3 and UTX in various biological processes, including inflammation and development.[1][2] It functions by binding to the catalytic site of these enzymes, preventing the demethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene repression.[3][4] Due to its chemical properties, GSK-J1 has limited cell permeability; therefore, its ethyl ester prodrug, GSK-J4, is typically used for cellular experiments.[5] GSK-J4 readily enters cells and is hydrolyzed to the active inhibitor, GSK-J1. For robust experimental design, an inactive regio-isomer, GSK-J2, and its corresponding cell-permeable prodrug, GSK-J5, are available as negative controls.
Validating that GSK-J4 is effectively engaging JMJD3/UTX inside the cell is crucial for correctly interpreting experimental outcomes. This can be achieved through a combination of direct and indirect methods, which are compared below.
Comparison of Cellular Target Engagement Methods
Several techniques can be employed to confirm that GSK-J1 is binding to its targets and eliciting the expected biological effect. The choice of method depends on the specific experimental question, available resources, and desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Indirectly measures target engagement by quantifying the downstream increase in global H3K27me3 levels following inhibitor treatment. | Widely accessible, relatively inexpensive, provides a clear functional readout of enzyme inhibition. | Indirect evidence of target binding, may not capture target engagement if downstream effects are blocked. |
| Cellular Thermal Shift Assay (CETSA) | Directly measures the binding of the inhibitor to its target protein in intact cells by assessing changes in the protein's thermal stability. | Provides direct evidence of target engagement in a physiological context, no modification of compound needed. | Can be technically demanding, requires specific antibodies for detection, may not be high-throughput. |
| Affinity Pull-Down | Uses an immobilized form of the inhibitor (e.g., GSK-J3 on beads) to capture its target proteins from cell lysates. | Directly confirms physical interaction between the inhibitor and its target. | Requires a modified, immobilized version of the inhibitor, performed on cell lysates, not intact cells. |
| Quantitative PCR (qPCR) | Measures changes in the mRNA expression of known target genes (e.g., inflammatory cytokines) that are regulated by JMJD3/UTX activity. | High-throughput, sensitive, provides functional confirmation of target inhibition's downstream consequences. | Indirect, effects on gene expression can be influenced by off-target activities or other pathways. |
Quantitative Performance and Selectivity of GSK-J1
A key aspect of a chemical probe is its selectivity for the intended target over other related proteins. GSK-J1 has been extensively profiled and shows high selectivity for the KDM6 subfamily of histone demethylases.
| Compound | Target | IC50 (nM) | Assay Type | Notes |
| GSK-J1 | JMJD3 (KDM6B) | 60 | Cell-free | Potent inhibition of the primary target. |
| GSK-J1 | UTX (KDM6A) | 53 | Cell-free | Similar potency against the other KDM6 subfamily member. |
| GSK-J1 | JARID1B (KDM5B) | 950 | Cell-free | >15-fold selectivity over this H3K4 demethylase. |
| GSK-J1 | JARID1C (KDM5C) | 1,760 | Cell-free | >29-fold selectivity over this H3K4 demethylase. |
| GSK-J2 | JMJD3 (KDM6B) | >100,000 | Cell-free | Inactive regio-isomer used as a negative control. |
Experimental Protocols
Protocol 1: Western Blot for Global H3K27me3 Levels
This protocol describes how to indirectly measure GSK-J1 target engagement by assessing the accumulation of the H3K27me3 mark in cells treated with the prodrug GSK-J4.
-
Cell Culture and Treatment: Plate cells (e.g., human primary macrophages or HeLa cells) at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of GSK-J4 (e.g., 1-25 µM) and the negative control GSK-J5 for a specified time (e.g., 24-48 hours). Include a DMSO vehicle control.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extract (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3.
-
As a loading control, re-probe the membrane with an antibody against total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and quantify band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for directly assessing the binding of GSK-J1 (delivered via GSK-J4) to its target protein, JMJD3, in intact cells.
-
Cell Treatment: Treat cultured cells in suspension or adherent plates with the desired concentration of GSK-J4 or DMSO vehicle for 1-2 hours to allow for compound uptake and conversion to GSK-J1.
-
Heating: Aliquot the cell suspension or lyse the adherent cells and divide the lysate into separate PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of soluble JMJD3 remaining at each temperature point using Western blotting with a specific anti-JMJD3 antibody.
-
-
Data Analysis: Plot the amount of soluble JMJD3 as a function of temperature for both the vehicle- and GSK-J4-treated samples. A shift in the melting curve to a higher temperature for the GSK-J4-treated sample indicates thermal stabilization of JMJD3 upon inhibitor binding, confirming target engagement.
Mandatory Visualizations
Caption: GSK-J1 signaling pathway.
Caption: Western blot workflow for H3K27me3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-J1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GSK-J1 and GSK-J4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of GSK-J1 and its ethyl ester prodrug, GSK-J4. Both compounds are potent inhibitors of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A), playing a crucial role in epigenetic regulation. While GSK-J1 is the active inhibitor, its clinical application is limited by low cell permeability due to its polar carboxylate group. GSK-J4 was developed as a more cell-permeable prodrug that is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1. This guide synthesizes available in vivo data, details experimental protocols, and visualizes key pathways to aid researchers in selecting the appropriate compound for their studies.
At a Glance: GSK-J1 vs. GSK-J4
| Feature | GSK-J1 | GSK-J4 |
| Primary Function | Active inhibitor of JMJD3/KDM6B and UTX/KDM6A demethylases. | Cell-permeable prodrug of GSK-J1. |
| Mechanism of Action | Directly inhibits the catalytic activity of H3K27 demethylases, leading to increased H3K27me3 levels and gene silencing. | After cellular uptake, it is hydrolyzed by intracellular esterases to the active form, GSK-J1. |
| In Vitro Potency (IC50 for JMJD3/KDM6B) | ~60 nM[1] | >50 µM (as GSK-J4); intracellularly converts to GSK-J1[2] |
| Cell Permeability | Low due to a polar carboxylate group[2] | High[2] |
| In Vivo Administration | Has been used in vivo, but often requires higher concentrations or specific delivery methods. | More commonly used for in vivo studies due to better bioavailability. |
| Primary Applications in Research | In vitro assays, in vivo studies where direct administration is feasible. | A broad range of in vivo studies including cancer, inflammation, and neuroprotection. |
In Vivo Efficacy: A Summary of Preclinical Data
Table 1: Summary of In Vivo Efficacy Data for GSK-J1 and GSK-J4
| Compound | Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| GSK-J1 | Lipopolysaccharide (LPS)-induced mastitis | Mice | Not specified | Significantly alleviated the severity of inflammation.[3] | |
| Postnatal retinal development | Neonate rats | Intravitreal injection | Affected differentiation of specific neuronal subtypes. | ||
| GSK-J4 | Sepsis (Escherichia coli-induced) | ICR mice | 1 mg/kg and 3 mg/kg, intraperitoneally | Increased 24-hour survival rate from 0% to 50% (1 mg/kg) and 100% (3 mg/kg). | |
| Diabetic cardiomyopathy | DB/DB mice | Intraperitoneally every 2 days | Reversed downregulation of H3K27me3 and reduced intracellular triglyceride accumulation. | ||
| Prostate cancer | Subcutaneous xenograft of C42B cells in mice | Not specified | Reduced in vivo tumor growth. | ||
| Retinoblastoma | Orthotopic xenograft model using Y79 cells | Not specified | Inhibited tumor growth without affecting body weight. | ||
| Acute Myeloid Leukemia (AML) | Xenograft mouse model with Kasumi-1 cells | Not specified | Significantly decreased the engraftment of human leukemic cells in bone marrow. | ||
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-derived xenotransplant models in NSG mice | Intraperitoneally | Strongly reduced the percentage of human leukemic blasts in bone marrow and spleen in TAL1-positive T-ALL. | ||
| Diabetic Kidney Disease | Streptozotocin-induced diabetic mice | Not specified | Significantly reduced proteinuria and glomerulosclerosis. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of GSK-J1/J4 Action
Caption: GSK-J4 enters the cell and is converted to active GSK-J1, which inhibits JMJD3/UTX, leading to increased H3K27me3 and gene silencing.
General In Vivo Experimental Workflow
Caption: A typical workflow for evaluating the in vivo efficacy of GSK-J4 in a preclinical disease model.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are summarized protocols from key experiments cited in this guide.
In Vivo Sepsis Model (GSK-J4)
-
Animal Model: ICR mice.
-
Disease Induction: Intraperitoneal injection of clinical Escherichia coli strains at a concentration of 5 x 107 CFU per mouse.
-
Treatment: GSK-J4 was administered at doses of 1 mg/kg or 3 mg/kg. The route of administration was intraperitoneal injection.
-
Endpoint: The primary endpoint was the 24-hour survival rate of the septic mice.
-
Reference:
In Vivo Diabetic Cardiomyopathy Model (GSK-J4)
-
Animal Model: DB/DB mice and wild-type control mice.
-
Treatment: GSK-J4 was administered intraperitoneally every 2 days for 16 weeks.
-
Monitoring: Body weight was recorded weekly.
-
Endpoint Analysis: At the end of the treatment period, tissues were harvested to assess H3K27me3 levels and intracellular triglyceride accumulation.
-
Reference:
In Vivo Retinoblastoma Orthotopic Xenograft Model (GSK-J4)
-
Animal Model: Not specified, but likely an immunodeficient mouse strain suitable for xenografts.
-
Disease Induction: Establishment of an orthotopic xenograft model using Y79 retinoblastoma cells.
-
Treatment: GSK-J4 was administered to the tumor-bearing animals.
-
Monitoring: Tumor growth was monitored throughout the study. Animal body weight was also recorded to assess toxicity.
-
Endpoint: The effect of GSK-J4 on tumor growth was the primary outcome.
-
Reference:
In Vivo Acute Myeloid Leukemia (AML) Xenograft Model (GSK-J4)
-
Animal Model: Sub-lethally irradiated NCG mice.
-
Disease Induction: Transplantation of Kasumi-1 AML cells.
-
Treatment: Once leukemia infiltration reached a certain threshold, mice were treated with GSK-J4.
-
Endpoint Analysis: The engraftment of human leukemic cells (hCD45+ mCD45-) in the bone marrow was quantified to determine the treatment effect.
-
Reference:
Conclusion
The available in vivo data strongly suggests that GSK-J4 is a highly effective and more practical choice for in vivo research compared to its active metabolite, GSK-J1. Its enhanced cell permeability allows for systemic administration and achievement of therapeutic intracellular concentrations of GSK-J1. The diverse range of preclinical models in which GSK-J4 has shown significant efficacy, from inflammatory conditions to various cancers, underscores its potential as a valuable tool for epigenetic research and a promising candidate for further therapeutic development. Researchers planning in vivo studies targeting H3K27 demethylases should consider GSK-J4 as the preferred compound for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-J1 and Other KDM6 Histone Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-J1, a potent and selective inhibitor of the KDM6 subfamily of histone demethylases, with other notable KDM6 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to KDM6 Demethylases and Their Inhibition
The KDM6 family of histone demethylases, which includes KDM6A (UTX) and KDM6B (JMJD3), plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 27 (H3K27me2/3).[1] This demethylation activity leads to the transcriptional activation of target genes involved in a wide array of cellular processes, including development, differentiation, inflammation, and cancer.[1][2] Consequently, the development of small molecule inhibitors targeting KDM6 enzymes has become an area of intense research.
GSK-J1 is a highly potent and selective small molecule inhibitor of both KDM6A and KDM6B.[3] It acts as a competitive inhibitor of the α-ketoglutarate cofactor, which is essential for the catalytic activity of these enzymes. Due to its polar nature, GSK-J1 has limited cell permeability. To address this, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 readily enters cells and is rapidly hydrolyzed to the active GSK-J1 compound. This guide will compare the biochemical and cellular activities of GSK-J1 and its prodrug GSK-J4 with other commonly used KDM6 inhibitors, IOX1 and JIB-04.
Comparative Performance of KDM6 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of GSK-J1, IOX1, and JIB-04 against a panel of histone demethylases. This data highlights the potency and selectivity of each compound.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| GSK-J1 | KDM6B (JMJD3) | 60 | |
| KDM6A (UTX) | Potent inhibition, specific IC50 not always reported | ||
| JARID1B | 950 | ||
| JARID1C | 1760 | ||
| Other JMJ demethylases | Inactive | ||
| IOX1 | KDM3A | 100 | |
| KDM4A | 600 | ||
| KDM4C | Potent inhibition, specific IC50 not always reported | ||
| KDM6B (JMJD3) | 1400 | ||
| JIB-04 | JARID1A | 230 | |
| JMJD2E | 340 | ||
| KDM6B (JMJD3) | 855 | ||
| JMJD2A | 445 | ||
| JMJD2B | 435 | ||
| JMJD2C | 1100 | ||
| JMJD2D | 290 |
Cellular Activity of GSK-J4 (Prodrug of GSK-J1)
GSK-J4 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Kasumi-1 | Acute Myeloid Leukemia | ~5.5 | |
| PC3 | Prostate Cancer | 1.213 | |
| C42B | Prostate Cancer | 0.7166 | |
| HCT116 | Colorectal Cancer | ~6.20 - 6.35 (median for various CRC lines) | |
| Y79 | Retinoblastoma | 0.68 | |
| WERI-Rb1 | Retinoblastoma | 2.15 |
Signaling Pathways and Experimental Workflows
KDM6 Signaling Pathway
KDM6A and KDM6B are key regulators of gene expression. They remove the repressive H3K27me3 mark from gene promoters and enhancers, leading to a more open chromatin state and allowing for the binding of transcription factors and the initiation of transcription. This process is critical for the activation of genes involved in cellular differentiation, immune responses, and development. Inhibition of KDM6 enzymes by compounds like GSK-J1 leads to an accumulation of H3K27me3, resulting in the silencing of these target genes.
Caption: KDM6 demethylase activity and its inhibition by GSK-J1.
Experimental Workflow for KDM6 Inhibitor Evaluation
A typical workflow for the discovery and validation of KDM6 inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular efficacy.
Caption: A general workflow for KDM6 inhibitor testing.
Detailed Experimental Protocols
AlphaScreen Assay for KDM6 Inhibition
This protocol describes a homogenous, bead-based assay to measure the inhibition of KDM6 demethylase activity.
Materials:
-
Recombinant KDM6A or KDM6B enzyme
-
Biotinylated H3K27me3 peptide substrate
-
AlphaScreen™ Streptavidin Donor Beads
-
AlphaLISA™ anti-H3K27me2 Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O
-
Test inhibitors (e.g., GSK-J1) and DMSO (vehicle control)
-
384-well white opaque microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, KDM6 enzyme, and cofactors.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO control.
-
Initiate the demethylase reaction by adding the biotinylated H3K27me3 peptide substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of AlphaScreen™ Streptavidin Donor Beads and AlphaLISA™ anti-H3K27me2 Acceptor Beads to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-peptide binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
MALDI-TOF Mass Spectrometry Assay for KDM6 Inhibition
This protocol outlines a label-free method to directly measure the conversion of a methylated peptide substrate to its demethylated product.
Materials:
-
Recombinant KDM6A or KDM6B enzyme
-
H3K27me3 peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl)
-
Cofactors: α-ketoglutarate, Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O
-
Test inhibitors (e.g., GSK-J1) and DMSO (vehicle control)
-
Reaction termination solution (e.g., 0.1% Trifluoroacetic acid)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Combine the assay buffer, KDM6 enzyme, and cofactors in a microcentrifuge tube.
-
Add the test inhibitor or DMSO.
-
Initiate the reaction by adding the H3K27me3 peptide substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the termination solution.
-
Desalt the peptide samples using a C18 ZipTip.
-
Spot the desalted sample onto a MALDI target plate and co-crystallize with the MALDI matrix solution.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.
-
Determine the ratio of the peak intensities for the demethylated (product) and methylated (substrate) peptides.
-
Calculate the percent inhibition and IC50 values based on the reduction in product formation in the presence of the inhibitor.
Conclusion
GSK-J1 is a potent and highly selective inhibitor of the KDM6 subfamily of histone demethylases, KDM6A and KDM6B. Its cell-permeable prodrug, GSK-J4, allows for robust investigation of KDM6 function in cellular contexts. When compared to other inhibitors such as IOX1 and JIB-04, GSK-J1 demonstrates superior selectivity for the KDM6 family. IOX1 is a broader spectrum 2-oxoglutarate oxygenase inhibitor, while JIB-04 is a pan-Jumonji inhibitor with activity against multiple KDM subfamilies. The choice of inhibitor will therefore depend on the specific experimental goals. For studies requiring specific inhibition of KDM6A/B, GSK-J1/J4 represents the current gold standard. For broader studies on the effects of Jumonji domain-containing demethylases, JIB-04 or IOX1 may be more suitable. The provided experimental protocols offer a starting point for researchers to quantitatively assess the activity of these and other KDM6 inhibitors in their own experimental systems.
References
A Comparative Guide to Targeting JMJD3: Genetic Knockdown versus Pharmacological Inhibition with GSK-J1
Jumonji domain-containing 3 (JMJD3), also known as KDM6B, is a histone demethylase that plays a critical role in regulating gene expression by removing the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3). This epigenetic modification is crucial for numerous biological processes, including cellular differentiation, immune responses, and development, making JMJD3 a significant target in various diseases. Researchers aiming to study or therapeutically target JMJD3 primarily have two options: genetic knockdown of the KDM6B gene (e.g., via siRNA) or pharmacological inhibition of its enzymatic activity using small molecules like GSK-J1.
This guide provides an objective comparison of these two approaches, supported by experimental data, to help researchers, scientists, and drug development professionals make informed decisions for their experimental designs.
Core Mechanisms: A Tale of Two Interventions
The fundamental difference between JMJD3 knockdown and GSK-J1 treatment lies in their mechanism of action. Knockdown removes the entire protein, whereas GSK-J1 specifically blocks its catalytic function.
-
JMJD3 Knockdown (siRNA/shRNA): This genetic approach uses RNA interference to target and degrade JMJD3 mRNA, thereby preventing the synthesis of the JMJD3 protein. This method ablates all known functions of the protein, including both its H3K27 demethylase activity and its non-catalytic or "scaffolding" functions, which involve protein-protein interactions.[1][2][3]
-
GSK-J1 Treatment: This pharmacological approach utilizes a small molecule inhibitor that acts as a competitive inhibitor of the α-ketoglutarate cofactor-binding site within the JmjC catalytic domain of JMJD3.[4] Its primary effect is the inhibition of demethylase activity. It is important to note that GSK-J1 and its cell-permeable ester prodrug, GSK-J4, also inhibit the closely related KDM6 family member, UTX (KDM6A).[4]
Table 1: Comparison of Core Mechanisms
| Feature | JMJD3 Knockdown (siRNA) | GSK-J1 Treatment |
| Target | KDM6B (JMJD3) mRNA | JMJD3 and UTX (KDM6A) JmjC catalytic domain |
| Effect on Protein | Ablation of the entire protein | Inhibition of enzymatic (demethylase) activity |
| Impact on Function | Affects both catalytic and non-catalytic functions | Primarily affects catalytic function |
| Specificity | Can be designed to be highly specific to JMJD3 | Pan-KDM6 family inhibitor (inhibits both JMJD3 and UTX) |
Visualizing the Intervention Strategies
The following diagrams illustrate the biological pathway and the distinct points of intervention for each method.
Caption: JMJD3 signaling pathway and points of intervention.
The logical distinction between ablating the protein and inhibiting its function is a key consideration for experimental interpretation.
Caption: Conceptual difference between knockdown and inhibition.
Quantitative Comparison of Experimental Outcomes
Studies directly comparing JMJD3 knockdown with GSK-J1/J4 treatment reveal both overlapping and distinct effects on histone methylation, gene expression, and cellular phenotypes.
Table 2: Effects on H3K27me3 Levels and Inflammatory Gene Expression
| Parameter | JMJD3 Knockdown (siRNA) | GSK-J1 / GSK-J4 Treatment | Key Findings |
| Global H3K27me3 | Increased H3K27me3 levels at target gene promoters. | Increased H3K27me3 levels at target gene promoters. | Both methods effectively reverse the demethylase activity of JMJD3, leading to an accumulation of the repressive H3K27me3 mark. |
| TNF-α Expression | Decreased expression. | Decreased expression. | In LPS-stimulated macrophages, both approaches reduce TNF-α transcription, indicating a reliance on JMJD3 catalytic activity. |
| IL-1β Expression | Decreased expression. | Decreased expression. | Similar to TNF-α, both methods suppress IL-1β expression in inflammatory models. |
| IL-6 Expression | Decreased expression. | Decreased expression. | Both knockdown and inhibition effectively reduce IL-6 production, a key pro-inflammatory cytokine. |
Table 3: Effects on Cellular Phenotypes
| Phenotype | JMJD3 Knockdown (siRNA) | GSK-J1 / GSK-J4 Treatment | Key Findings |
| Macrophage Polarization | Promotes M1 and inhibits M2 polarization in an inflammatory context. | Promotes M1 and inhibits M2 polarization in an inflammatory context. | In models of periodontitis, both interventions similarly alter macrophage polarization, suggesting this process is highly dependent on JMJD3's demethylase activity. |
| Inflammation | Reduces inflammatory responses. | Alleviates inflammation in models of mastitis, periodontitis, and osteoarthritis. | Both approaches demonstrate potent anti-inflammatory effects across various disease models. |
| Renal Fibrosis | Worsens renal fibrosis in mouse models. | Worsens renal fibrosis in mouse models. | In the context of kidney injury, JMJD3 appears to have a protective role, and inhibiting its function via either method exacerbates fibrosis. |
| Cancer Cell Growth | N/A | Effects are context-dependent. Decreased tumor growth in androgen-dependent prostate cancer xenografts but increased growth in androgen-independent models. | The role of JMJD3 in cancer is highly dependent on the cellular context, and inhibition can lead to opposing outcomes. |
Experimental Protocols
The following sections provide standardized methodologies for applying these two techniques, based on protocols cited in the literature.
JMJD3 Knockdown via siRNA
This protocol describes a general workflow for transiently knocking down JMJD3 expression in cultured cells.
Caption: Standard workflow for siRNA-mediated knockdown.
Key Reagents & Parameters:
-
Cells: Adherent or suspension cells plated at an appropriate density.
-
siRNA: Use pre-validated siRNA sequences targeting JMJD3 or a scrambled/non-targeting control. Example mouse sequences include:
-
Kdm6b-4565 (Sense: CAGGCCACCAAGAGAAUAATT)
-
Kdm6b-618 (Sense: CCCUAACAAACCCUAUUAUTT)
-
-
Transfection Reagent: Lipid-based reagents such as Lipofectamine™ RNAiMAX are commonly used.
-
Incubation Time: Typically 48-72 hours post-transfection is optimal for maximal protein depletion.
-
Validation: Always confirm knockdown efficiency. A >70% reduction in mRNA or protein expression is generally considered successful.
Pharmacological Inhibition with GSK-J1/J4
This protocol outlines the treatment of cultured cells with the JMJD3 inhibitor.
Key Reagents & Parameters:
-
Inhibitor: GSK-J1 (less cell-permeable) or its ethyl ester prodrug GSK-J4 (more cell-permeable). Prepare stock solutions in dimethyl sulfoxide (DMSO).
-
Vehicle Control: Use DMSO at the same final concentration as the GSK-J1/J4 treatment group.
-
Concentration: The effective concentration is cell-type dependent and should be determined empirically. Common in vitro concentrations range from 0.1 µM to 10 µM. A cytotoxicity assay (e.g., CCK8) should be performed to ensure chosen concentrations are not toxic.
-
Treatment Duration: Varies from a few hours to several days depending on the biological question.
-
Downstream Analysis: Following treatment, cells can be harvested for analysis of H3K27me3 levels (ChIP), gene expression (RT-qPCR), or cellular phenotype.
Key Downstream Analysis: Chromatin Immunoprecipitation (ChIP)
To confirm that changes in gene expression are a direct result of altered H3K27me3 marks at gene promoters, ChIP followed by quantitative PCR (ChIP-qPCR) is essential.
Brief Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific for H3K27me3.
-
Washing & Elution: Wash away non-specifically bound chromatin and elute the antibody-bound chromatin.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links and purify the DNA.
-
qPCR: Use primers designed to amplify specific promoter regions of target genes (e.g., TNFa, IL1b, IL6) to quantify the enrichment of H3K27me3.
Conclusion and Recommendations
The choice between JMJD3 knockdown and GSK-J1 treatment depends heavily on the specific research question.
-
Use JMJD3 Knockdown (siRNA) when:
-
The goal is to understand the total biological role of the JMJD3 protein, including its non-catalytic functions.
-
High specificity for JMJD3 (and not UTX) is required.
-
Studying long-term effects where sustained protein loss is necessary (e.g., using stable shRNA).
-
-
Use GSK-J1/J4 Treatment when:
-
The primary interest is in the role of JMJD3's catalytic (demethylase) activity.
-
A temporally controlled, reversible inhibition is desired.
-
The experimental system involves primary cells or in vivo models where transfection is challenging.
-
Targeting the redundant demethylase activity of both JMJD3 and UTX is acceptable or desired.
-
References
- 1. The histone H3 Lys 27 demethylase JMJD3 regulates gene expression by impacting transcriptional elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functions of the Demethylase JMJD3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GSK-J1: A Researcher's Guide to Specificity for H3K27 Demethylases
For researchers in epigenetics and drug discovery, the precise modulation of histone methylation is a critical area of investigation. Histone H3 lysine 27 (H3K27) methylation is a key epigenetic mark associated with transcriptional repression. The enzymes responsible for removing this mark, the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), have emerged as significant therapeutic targets in oncology and inflammatory diseases. GSK-J1 has been a widely utilized chemical probe to interrogate the function of these enzymes. This guide provides a comprehensive comparison of GSK-J1's specificity, performance against other modulators of H3K27 methylation, and detailed experimental protocols to aid in its effective use.
GSK-J1: Mechanism of Action and In Vitro Potency
GSK-J1 is a potent, small-molecule inhibitor of the Jumonji C (JmjC) domain-containing H3K27 demethylases, JMJD3 and UTX.[1][2] It functions as a competitive inhibitor of the cofactor α-ketoglutarate, essential for the catalytic activity of these enzymes. In cell-free assays, GSK-J1 exhibits a half-maximal inhibitory concentration (IC50) of 60 nM for JMJD3.[1][2] For cellular studies, its ethyl ester prodrug, GSK-J4, is often used due to its enhanced cell permeability.[3] Inside the cell, GSK-J4 is hydrolyzed to the active GSK-J1.
Specificity Profile of GSK-J1 and Alternatives
While GSK-J1 is a valuable tool, understanding its specificity is paramount for accurate interpretation of experimental results. The following tables summarize the in vitro potency of GSK-J1 and other compounds that modulate H3K27 methylation.
| Compound | Primary Target(s) | IC50 (nM) | Notes |
| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | 60 (for JMJD3) | Potent inhibitor of H3K27 demethylases. |
| GSK-J4 | JMJD3 (KDM6B), UTX (KDM6A) | - | Cell-permeable prodrug of GSK-J1. |
| ORY-1001 (Iadademstat) | LSD1 (KDM1A) | <20 | Targets a different family of histone demethylases (FAD-dependent amine oxidases) that primarily demethylate H3K4 and H3K9. It does not directly inhibit JMJD3 or UTX. |
| UNC1999 | EZH2, EZH1 | <10 (for EZH2), 45 (for EZH1) | Inhibits the methyltransferase that adds the H3K27me3 mark, leading to a global decrease in this modification. It is not a direct inhibitor of H3K27 demethylases. |
Off-Target Activity of GSK-J1:
It is crucial to note that while GSK-J1 is selective for the KDM6 subfamily, it is not entirely specific. Studies have shown that GSK-J1 and its prodrug GSK-J4 can inhibit members of the KDM5 family (H3K4 demethylases) and KDM4 family (H3K9/H3K36 demethylases), albeit at higher concentrations. This off-target activity should be considered when designing experiments and interpreting data.
| Compound | Off-Target(s) | IC50 (µM) |
| GSK-J1 | JARID1B (KDM5B), JARID1C (KDM5C) | 0.95 (JARID1B), 1.76 (JARID1C) |
| GSK-J4 | KDM5B, KDM4C | Similar IC50 values to KDM6B in some cellular assays. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying GSK-J1, the following diagrams are provided.
Caption: H3K27 methylation signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing H3K27 demethylase inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments used to characterize GSK-J1 and other histone demethylase inhibitors.
In Vitro Histone Demethylase Inhibition Assay (MALDI-TOF based)
This assay directly measures the enzymatic activity of H3K27 demethylases and the inhibitory effect of compounds like GSK-J1.
Materials:
-
Purified recombinant JMJD3 or UTX enzyme.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-ATKAARKSAPATGGVKKPHR-H(Kme3)-NH2).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20.
-
GSK-J1 or other test inhibitors dissolved in DMSO.
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
MALDI-TOF mass spectrometer.
Protocol:
-
Prepare a reaction mixture containing the purified enzyme and H3K27me3 peptide substrate in the assay buffer.
-
Add serial dilutions of GSK-J1 or the test compound (typically in a final DMSO concentration of <1%). Include a DMSO-only control.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Desalt the samples using C18 ZipTips.
-
Spot the desalted samples onto a MALDI plate with the matrix solution.
-
Analyze the samples using a MALDI-TOF mass spectrometer in reflectron positive ion mode.
-
Determine the ratio of the demethylated (me2) to the methylated (me3) peptide product.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target protein (e.g., JMJD3 or UTX).
-
GSK-J4 or other cell-permeable inhibitors.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Antibodies specific to the target protein (e.g., anti-JMJD3) and a loading control (e.g., anti-GAPDH).
-
Western blotting reagents and equipment.
-
Thermal cycler.
Protocol:
-
Treat cultured cells with the test compound (e.g., GSK-J4) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Chemoproteomics for Off-Target Identification
This unbiased approach helps to identify the full spectrum of cellular targets of an inhibitor, providing a comprehensive view of its specificity.
Materials:
-
A "clickable" version of the inhibitor (e.g., GSK-J1 with a terminal alkyne or azide group).
-
Cultured cells.
-
Biotin-azide or biotin-alkyne for click chemistry.
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent.
-
Streptavidin beads.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS instrumentation and software for protein identification and quantification.
Protocol:
-
Treat cells with the clickable inhibitor probe. A competition experiment where cells are pre-treated with the non-clickable parent inhibitor (e.g., GSK-J1) serves as a control for specific binding.
-
Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the inhibitor-bound proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins that are specifically enriched in the probe-treated sample compared to the competition control. These proteins represent the cellular targets of the inhibitor.
Conclusion
References
GSK-J1's Selectivity Profile: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of epigenetic modulators, understanding the precise target engagement of chemical probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of GSK-J1, a potent inhibitor of histone demethylases, with other members of this enzyme family. The information presented herein is supported by experimental data to facilitate informed decisions in research applications.
In Vitro Inhibitory Activity of GSK-J1 and its Prodrug GSK-J4
GSK-J1 is a highly potent and selective inhibitor of the H3K27me3/me2 demethylases, JMJD3 (KDM6B) and UTX (KDM6A).[1][2] Its cell-permeable ethyl ester prodrug, GSK-J4, is widely used in cellular assays.[3] The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 and GSK-J4 against a panel of human Jumonji (JMJ) family histone demethylases, providing a clear overview of their selectivity.
| Target Demethylase | Subfamily | GSK-J1 IC50 | GSK-J4 IC50 |
| JMJD3 (KDM6B) | KDM6 | 60 nM [1] | 8.6 µM |
| UTX (KDM6A) | KDM6 | 53 nM | 6.6 µM |
| JARID1A (KDM5A) | KDM5 | 6,800 nM | ND |
| JARID1B (KDM5B) | KDM5 | 170 nM | Inhibits |
| JARID1C (KDM5C) | KDM5 | 550 nM | Inhibits |
| KDM4C | KDM4 | >20 µM | Inhibits |
ND: Not Determined
The data clearly indicates that GSK-J1 exhibits remarkable selectivity for the KDM6 subfamily, with significantly lower potency against other tested demethylases. While GSK-J1 shows some activity against the KDM5 subfamily, it is considerably less potent than against its primary targets, JMJD3 and UTX. It is important to note that the prodrug GSK-J4, while effective in cellular studies, demonstrates broader inhibitory activity across different demethylase subfamilies in biochemical assays.
Off-Target Profile
Beyond the histone demethylase family, the selectivity of GSK-J1 has been assessed against a broader panel of protein kinases and other chromatin-modifying enzymes. At a concentration of 30 µM, GSK-J1 did not significantly inhibit 100 protein kinases in a competition-binding assay. Furthermore, it showed negligible off-target activity against a panel of 60 unrelated proteins, including histone deacetylases.
Experimental Methodologies for Determining Selectivity
The selectivity of GSK-J1 has been rigorously evaluated using a combination of biochemical and biophysical assays. These methods are crucial for understanding the inhibitor's interaction with its targets and off-targets.
Biochemical Assays
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is a common method to assess the inhibition of histone demethylase activity.
-
Protocol:
-
The assay is typically performed in a 384-well plate format.
-
The reaction mixture contains the purified histone demethylase enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K27me3), and the co-factors Fe(II) and α-ketoglutarate.
-
GSK-J1 or other test compounds are added at varying concentrations.
-
The demethylation reaction is allowed to proceed.
-
AlphaLISA® acceptor beads coated with an antibody specific to the demethylated product (e.g., H3K27me2) and streptavidin-coated donor beads that bind the biotinylated peptide are added.
-
In the absence of inhibition, the proximity of the donor and acceptor beads results in a luminescent signal upon excitation. The signal is measured to determine the IC50 value.
-
-
-
Mass Spectrometry-Based Assays: This method directly measures the conversion of the methylated substrate to its demethylated product.
-
Protocol:
-
Purified demethylase enzyme is incubated with a histone peptide substrate and co-factors in the presence or absence of the inhibitor.
-
The reaction is quenched after a specific time.
-
The reaction mixture is analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to quantify the amount of demethylated peptide product.
-
-
Biophysical Assays
-
Thermal Shift Assay (TSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates a stabilizing interaction between the protein and the inhibitor.
-
Protocol:
-
The purified histone demethylase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The inhibitor is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).
-
A significant shift in Tm in the presence of the inhibitor indicates direct binding.
-
-
Experimental Workflow for Assessing GSK-J1 Cross-Reactivity
The following diagram illustrates a typical workflow for evaluating the selectivity of a histone demethylase inhibitor like GSK-J1.
Caption: Workflow for determining GSK-J1's histone demethylase selectivity.
This guide provides a focused comparison of GSK-J1's cross-reactivity, empowering researchers to utilize this chemical probe with a clear understanding of its target profile. The detailed experimental protocols offer a foundation for replicating or adapting these methods for the evaluation of other epigenetic inhibitors.
References
Interpreting ChIP-seq Data After GSK-J1 Treatment: A Comparative Guide
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on interpreting Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) data after treatment with GSK-J1, a potent inhibitor of H3K27 histone demethylases. We will compare the effects of GSK-J1 to a standard vehicle control and discuss potential off-target effects, supported by experimental data and detailed protocols.
Introduction to GSK-J1 and its Role in Epigenetics
GSK-J1 is a highly potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for removing the trimethylation mark from histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3] By inhibiting JMJD3 and UTX, GSK-J1 and its cell-permeable prodrug, GSK-J4, lead to an increase in global and locus-specific H3K27me3 levels, thereby reinforcing the repressive chromatin state.[3][4] Understanding the impact of GSK-J1 on the epigenome through ChIP-seq is crucial for elucidating its mechanism of action in various biological processes, including inflammation, development, and cancer.
Comparison of ChIP-seq Data: GSK-J4 Treatment vs. Vehicle Control
The primary comparison for interpreting ChIP-seq data after GSK-J1/J4 treatment is against a vehicle control, typically DMSO. This comparison allows for the specific effects of the inhibitor on histone methylation patterns to be distinguished from any non-specific cellular responses.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in H3K27me3 ChIP-seq data upon GSK-J4 treatment compared to a vehicle control, based on publicly available datasets such as GSE158321, where HCT116 colon cancer cells were treated with GSK-J4.
| Feature | Vehicle Control (DMSO) | GSK-J4 Treatment | Expected Fold Change | Biological Interpretation |
| Global H3K27me3 Levels | Baseline | Increased | >1.5-fold | Inhibition of JMJD3/UTX leads to a global accumulation of the H3K27me3 mark. |
| H3K27me3 Peak Width | Narrow to broad peaks | Broader and more numerous peaks | Variable | Increased H3K27me3 deposition can lead to the spreading of this repressive mark. |
| Differential H3K27me3 Peaks (Upregulated) | N/A | Significant increase in number and intensity | >2-fold | Specific gene loci become enriched with H3K27me3, indicating targeted gene repression. |
| H3K27me3 at Promoters of Inflammatory Genes (e.g., TNF, IL6) | Low to moderate enrichment | High enrichment | Significant increase | GSK-J1 can suppress inflammatory gene expression by increasing H3K27me3 at their promoters. |
| H3K4me3 Peak Intensity (Potential Off-Target) | Baseline | Potential decrease at specific loci | Variable | GSK-J4 has been reported to also inhibit KDM5 family demethylases, which could lead to a decrease in the activating H3K4me3 mark at some promoters. |
Experimental Protocols
Detailed Methodology for H3K27me3 ChIP-seq after GSK-J4 Treatment
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HCT116, macrophages) to ~80% confluency.
-
Treat cells with GSK-J4 (e.g., 1-10 µM) or an equivalent volume of vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
2. Chromatin Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to shear DNA to an average size of 200-600 bp. The sonication conditions (e.g., power, duration, cycles) must be optimized for the specific cell type and equipment.
4. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
7. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
8. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Perform differential peak analysis between GSK-J4 treated and vehicle control samples to identify regions with significant changes in H3K27me3 levels.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of GSK-J1 action on H3K27me3.
Caption: Overview of the ChIP-seq workflow.
Alternative Treatments and Off-Target Considerations
While vehicle control is the most direct comparison, it is important to consider alternatives and potential confounding factors when interpreting GSK-J1/J4 ChIP-seq data.
-
Alternative Inhibitors: Other histone demethylase inhibitors with different mechanisms can be used for comparison. For instance, broad-spectrum 2-oxoglutarate-dependent dioxygenase inhibitors like IOX1 and DMOG act by competing with the co-factor 2-oxoglutarate, offering a different mode of action compared to the active-site binding of GSK-J1.
-
Off-Target Effects: As mentioned, GSK-J4 has been reported to inhibit KDM5 family demethylases, which target the activating H3K4me3 mark. Therefore, when analyzing ChIP-seq data after GSK-J4 treatment, it is advisable to also profile H3K4me3 to assess any potential off-target effects. A decrease in H3K4me3 at certain loci could contribute to gene repression independently of the increase in H3K27me3.
Conclusion
Interpreting ChIP-seq data after GSK-J1 or GSK-J4 treatment requires a careful comparison with a vehicle-treated control to isolate the specific effects of JMJD3/UTX inhibition. The expected outcome is a significant increase in H3K27me3 enrichment, particularly at the promoters of target genes, leading to their transcriptional repression. Researchers should be mindful of potential off-target effects, such as the inhibition of KDM5 demethylases, and may consider profiling other histone marks like H3K4me3 to gain a more complete understanding of the epigenetic landscape shaped by these inhibitors. The provided protocols and data interpretation guidelines offer a solid framework for designing and analyzing ChIP-seq experiments involving GSK-J1/J4.
References
Safety Operating Guide
Personal protective equipment for handling J1-1
Disclaimer: The following information is provided for the chemical compound JC-1, as a specific substance designated "J1-1" could not be definitively identified in the context of laboratory research. It is assumed that "this compound" refers to JC-1 (CAS 3520-43-2), a fluorescent cationic dye used in mitochondrial studies. This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling any chemical.
This guide furnishes crucial safety and logistical information for researchers, scientists, and drug development professionals working with JC-1. It outlines the necessary personal protective equipment (PPE), and detailed plans for its handling and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling JC-1
The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various procedures involving JC-1.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Stock Solutions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator or use of a chemical fume hood |
| Cell Staining and Incubation | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Microscopy and Data Acquisition | Safety glasses | Nitrile gloves | Laboratory coat | Not required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a lab coat | N95 respirator or higher, depending on the spill size and ventilation |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handling sealed waste containers |
Experimental Protocols
Handling and Storage of JC-1
JC-1 is a solid, typically a crystalline powder, that is light-sensitive and should be stored in a cool, dry, and dark place.
Operational Plan: Preparation of a JC-1 Staining Solution
This protocol outlines the steps for safely preparing a staining solution from solid JC-1.
-
Pre-Operational Checks:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible.
-
Gather all necessary PPE as specified in the table above.
-
Prepare a designated and clearly labeled waste container for JC-1 contaminated materials.
-
-
Handling Procedure:
-
Don the appropriate PPE (lab coat, chemical splash goggles, and double nitrile gloves).
-
Perform all weighing and initial dilutions of the JC-1 powder inside a chemical fume hood to avoid inhalation of the powder.
-
Use a non-sparking spatula to weigh the desired amount of JC-1 onto weighing paper.
-
Carefully transfer the powder to a suitable container for dissolution (e.g., a conical tube).
-
Add the appropriate solvent (commonly DMSO) to the desired concentration to create a stock solution.
-
Cap the container tightly and vortex or sonicate until the JC-1 is fully dissolved.
-
Prepare the final working solution by diluting the stock solution in an appropriate buffer or cell culture medium.
-
-
Post-Handling Procedures:
-
Wipe down the work area within the fume hood with a suitable decontaminating solution.
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated JC-1 waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for JC-1 Waste
All JC-1 waste, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.
-
Segregation and Collection:
-
Collect all JC-1 contaminated solid waste (gloves, pipette tips, tubes) in a clearly labeled, sealed, and puncture-resistant waste container.
-
Collect all JC-1 liquid waste in a separate, clearly labeled, and leak-proof container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
-
Labeling:
-
Label all JC-1 waste containers with "Hazardous Waste," the full chemical name ("JC-1"), and the primary hazards (Irritant, Harmful).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour JC-1 waste down the drain.
-
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of JC-1.
Caption: Workflow for safe handling and disposal of JC-1.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
